molecular formula C11H14FNO2 B13240533 Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Cat. No.: B13240533
M. Wt: 211.23 g/mol
InChI Key: BKYUGIHVSDYXFJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a fluorinated β-amino acid ester derivative of high value in pharmaceutical and synthetic chemistry research. Fluorinated β-amino acids are crucial scaffolds in drug design due to the unique properties of the fluorine atom, such as its high electronegativity and the strong polarity of the carbon-fluorine bond, which can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity . This compound serves as a key chiral building block for the enantioselective synthesis of more complex, biologically active molecules . Researchers utilize this compound and its analogs in the development of potential therapeutic agents, including anticancer drugs, antibiotics, and analgesic peptides . The incorporation of fluorine into β-amino acids is a well-established strategy in medicinal chemistry, as evidenced by its role in drugs like Januvia (sitagliptin), an antidiabetic agent, and Eflornithine . The ester functionality allows for further synthetic modifications, including enzyme-catalyzed kinetic resolution to obtain optically pure enantiomers, a process efficiently performed with lipases such as Burkholderia cepacia lipase PSIM to furnish products with excellent enantiomeric excess (e.g., ≥99% ee) . This makes it a versatile intermediate for constructing novel fluorinated analogs of natural products and for probing biochemical pathways. Please be advised: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 3-amino-2-fluoro-2-phenylpropanoate

InChI

InChI=1S/C11H14FNO2/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3

InChI Key

BKYUGIHVSDYXFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)(C1=CC=CC=C1)F

Origin of Product

United States
Foundational & Exploratory

A Methodological Guide to the Physicochemical Characterization of Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Introduction: The Significance of Fluorinated Amino Acid Esters in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Ethyl 3-amino-2-fluoro-2-phenylpropanoate, a derivative of phenylalanine, represents a compelling scaffold for pharmaceutical development. It belongs to the phenylpropanoid class of compounds, which are known for a wide range of biological activities.[3][4] The presence of a fluorine atom at the α-carbon and a primary amine introduces unique electronic and steric properties that can profoundly influence its behavior in biological systems.

While this compound holds significant potential, a thorough review of publicly accessible scientific literature reveals a notable absence of specific experimental data regarding its molecular weight and solubility profile. This guide, therefore, serves a dual purpose: first, to establish the theoretical physicochemical properties based on its molecular structure, and second, to provide a robust, field-proven methodological framework for its empirical characterization. For researchers and drug development scientists, this document provides the necessary protocols to bridge the existing data gap, ensuring a solid foundation for future synthetic, formulation, and preclinical studies.[5]

Part 1: Molecular Weight and Structural Confirmation

The foundational step in characterizing any novel compound is the unambiguous determination of its molecular formula and weight. This not only confirms the success of a synthesis but is also a prerequisite for all subsequent quantitative experiments.

Theoretical Molecular Weight Calculation

The chemical structure of Ethyl 3-amino-2-fluoro-2-phenylpropanoate allows for a precise calculation of its molecular formula and weight.

  • Structure Breakdown:

    • Phenyl group: C₆H₅

    • Propanoate backbone: C₃H₄

    • Ethyl ester group: C₂H₅O₂

    • Amino group: NH₂

    • Fluorine atom: F

  • Molecular Formula: C₁₁H₁₄FNO₂

Based on this formula, the theoretical molecular weights are calculated as follows:

Parameter Value Rationale
Average Molecular Weight 211.23 g/mol Sum of the atomic weights of all atoms in their natural isotopic abundance.
Monoisotopic Mass 211.09937 DaSum of the masses of the most abundant isotope of each constituent element.
Experimental Protocol: Molecular Weight Confirmation via Mass Spectrometry

While theoretical calculations are essential, experimental verification is imperative. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Objective: To experimentally confirm the molecular weight of the synthesized Ethyl 3-amino-2-fluoro-2-phenylpropanoate.

Methodology: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

  • Causality of Choice: ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion. TOF analyzers provide high mass accuracy, which is crucial for confirming the elemental composition.[6]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a 50:50 mixture of the solvent and deionized water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard calibration mix appropriate for the expected mass range.

    • Set the instrument to positive ion mode to detect the protonated molecule ([M+H]⁺).

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

      • Drying Gas (N₂): 8 - 10 L/min

      • Drying Gas Temperature: 180 - 220 °C

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that brackets the expected molecular ion (e.g., m/z 100-500).

    • The expected primary ion to be observed is the protonated molecule [M+H]⁺ at m/z 212.1072.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured mass to the calculated theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental composition.

Part 2: Solubility Profiling - A Framework for Pre-formulation

Solubility is a critical physicochemical property that dictates a compound's suitability for various stages of drug development, from process chemistry and purification to formulation and bioavailability.[5] The presence of a basic amino group, a lipophilic phenyl ring, and a polar ester group suggests that the solubility of Ethyl 3-amino-2-fluoro-2-phenylpropanoate will be highly dependent on the solvent's pH and polarity.[7]

Predicted Solubility Behavior
  • Aqueous Solubility: The primary amine (NH₂) is basic and will become protonated (NH₃⁺) at acidic pH. This ionization will significantly increase the compound's solubility in aqueous media. Conversely, at or above its isoelectric point, the compound will be less polar, leading to lower aqueous solubility.[7]

  • Organic Solubility: The ethyl ester and phenyl ring contribute to its lipophilic character, suggesting good solubility in many common organic solvents.[8][9] The fluorine atom generally increases lipophilicity.[1] Therefore, solubility is expected to be high in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and alcohols (methanol, ethanol).

Experimental Protocol: Solubility Determination by the Shake-Flask Method

Objective: To quantitatively determine the solubility of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in a range of pharmaceutically relevant solvents and buffered aqueous solutions.

Methodology: Isothermal Shake-Flask Method

  • Causality of Choice: This method is considered the "gold standard" for solubility determination as it ensures that the solid compound reaches equilibrium with the solvent, providing a true measure of thermodynamic solubility.[5]

Step-by-Step Protocol:

  • Preparation of Solvents and Buffers:

    • Prepare a range of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

    • Assemble a panel of organic solvents covering a spectrum of polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Heptane).

  • Equilibration:

    • Add an excess amount of the solid compound to a series of vials (e.g., 2-4 mL glass vials). An amount that ensures a visible excess of solid remains after equilibration is crucial.

    • Add a precise volume (e.g., 1.0 mL) of each selected solvent or buffer to the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a multi-well stirring plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification (via HPLC-UV):

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered saturated solutions with the analysis solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the standards and diluted samples by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the saturated solution by applying the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Data Presentation Template

Experimental results should be compiled into a clear, concise table for easy comparison.

Solvent/Medium Type Temperature (°C) Solubility (mg/mL)
Phosphate BufferpH 2.025[Experimental Value]
Acetate BufferpH 5.025[Experimental Value]
Phosphate BufferpH 7.425[Experimental Value]
Borate BufferpH 9.025[Experimental Value]
Deionized WaterAqueous25[Experimental Value]
MethanolPolar Protic25[Experimental Value]
EthanolPolar Protic25[Experimental Value]
AcetonitrilePolar Aprotic25[Experimental Value]
Ethyl AcetateMid-Polarity25[Experimental Value]
DichloromethaneNonpolar25[Experimental Value]

Part 3: Visualization of the Experimental Workflow

A visual representation of the experimental process can clarify complex protocols and ensure methodological consistency. The following diagram outlines the key stages of the shake-flask solubility determination workflow.

Solubility_Workflow cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Quantification prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent agitate Agitate at Constant Temp (24-48 hours) prep_solvent->agitate Seal Vial settle Settle Undissolved Solid agitate->settle Reach Equilibrium filter Filter Supernatant (0.22 µm) settle->filter Collect Supernatant dilute Dilute Sample filter->dilute Saturated Solution hplc Analyze via HPLC-UV dilute->hplc quantify Calculate Solubility hplc->quantify vs. Calibration Curve

Workflow for Shake-Flask Solubility Determination.

References

  • Recent advances in the chemistry of peptides containing fluorinated phenylalanines (Phe) represents a hot topic in drug research over the last few decades. , PMC - NIH, [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes , Eureka by PatSnap, [Link]

  • Phenylpropanoid - Wikipedia , Wikipedia, [Link]

  • Antioxidant Properties of Phenylpropanoids - Walsh Medical Media , Walsh Medical Media, [Link]

  • The Solubility of Amino Acids in Various Solvent Systems , University of Rhode Island DigitalCommons@URI, [Link]

  • Solubility of Ethyl Propanoate in Various Organic Solvents , Eureka by PatSnap, [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen , SciELO, [Link]

Sources

A Guide to the Spectroscopic Characterization of Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a fascinating small molecule with significant potential in medicinal chemistry and drug development. Its structure incorporates a stereocenter at the C2 position, a fluorine atom which can modulate electronic properties and metabolic stability, a primary amine for potential salt formation and hydrogen bonding, and an ethyl ester group. A thorough understanding of its three-dimensional structure and electronic environment is paramount for its application, and this is where spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy become indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 3-amino-2-fluoro-2-phenylpropanoate. As a Senior Application Scientist, the aim here is not just to present data, but to provide a foundational understanding of how to approach the characterization of such a molecule, explaining the "why" behind the expected spectral features. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, analysis, and application of novel small molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in any spectroscopic analysis. Below is a diagram of Ethyl 3-amino-2-fluoro-2-phenylpropanoate, highlighting the key functional groups that will be the focus of our spectroscopic investigation.

Caption: Molecular structure of Ethyl 3-amino-2-fluoro-2-phenylpropanoate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and the presence of nearby electronegative atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in a solvent like CDCl₃ would exhibit several key signals. The presence of the chiral center at C2 will render the two protons on C3 diastereotopic, meaning they are chemically non-equivalent and will likely appear as separate signals with coupling to each other.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Phenyl-H7.20 - 7.50Multiplet-The aromatic protons will appear as a complex multiplet in the typical aromatic region.
-O-CH₂ -CH₃4.10 - 4.30Quartet~7.1These protons are deshielded by the adjacent oxygen atom of the ester group. They are split into a quartet by the three neighboring methyl protons.
-CH₂-NH₂3.10 - 3.40Multiplet-These diastereotopic protons will likely appear as a complex multiplet due to geminal coupling and coupling to the fluorine atom.
-NH₂1.50 - 2.50Broad Singlet-The chemical shift of the amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.
-O-CH₂-CH₃ 1.15 - 1.35Triplet~7.1These protons are split into a triplet by the two neighboring methylene protons.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence for ¹H acquisition.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in Ethyl 3-amino-2-fluoro-2-phenylpropanoate. The carbon atom directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Notes
-C =O (Ester)170 - 175-The carbonyl carbon of the ester group appears at a characteristic downfield shift.
C -F (Quaternary)90 - 100¹JCF ≈ 180-250This quaternary carbon is significantly deshielded by the attached fluorine and phenyl group and will show a large coupling to fluorine.
Aromatic C -H125 - 130-The protonated aromatic carbons will appear in this region.
Aromatic C (ipso)135 - 145-The carbon of the phenyl ring directly attached to the propanoate chain.
-O-CH₂ -CH₃60 - 65-The methylene carbon of the ethyl ester group.
-CH₂ -NH₂45 - 55²JCF ≈ 15-25This carbon is adjacent to the nitrogen and will show a smaller two-bond coupling to fluorine.
-O-CH₂-CH₃ 13 - 15-The methyl carbon of the ethyl ester group.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful technique for characterizing organofluorine compounds.[1] ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments.[1] The chemical shift of ¹⁹F is very sensitive to its electronic environment.

Predicted ¹⁹F NMR Spectral Data

A single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic effects of the neighboring phenyl, amino, and ester groups.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
F -C-Ph-160 to -190MultipletThe fluorine signal will be coupled to the diastereotopic protons on the adjacent carbon (C3), resulting in a multiplet. The exact chemical shift can be sensitive to the solvent.
Experimental Protocol for ¹⁹F NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Use a probe capable of observing the ¹⁹F nucleus.

    • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds.

    • A standard single-pulse experiment is usually sufficient.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Due to the high sensitivity of ¹⁹F, a relatively small number of scans is typically needed.

  • Data Processing:

    • Process the data similarly to ¹H and ¹³C NMR.

    • An external reference standard, such as CFCl₃ (δ = 0 ppm), is often used for chemical shift calibration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchPrimary Amine
2850 - 3000C-H stretchAliphatic (CH₂, CH₃) and Aromatic (C-H)
~1735C=O stretchEster
1500 - 1600C=C stretchAromatic Ring
1000 - 1300C-O stretchEster
1000 - 1150C-F stretchAlkyl Fluoride
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat (Liquid): If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (Solid): If the compound is a solid, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk using a hydraulic press.[2]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (for molecular weight) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.

Conclusion

The spectroscopic characterization of Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a multi-faceted process that relies on the synergistic use of ¹H, ¹³C, and ¹⁹F NMR, along with IR spectroscopy. While this guide provides a predictive framework for the expected spectral data, it is crucial to remember that actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The protocols outlined herein represent standard practices in the field and should serve as a robust starting point for any researcher undertaking the analysis of this or similar molecules. A thorough and careful interpretation of the spectroscopic data is essential for confirming the structure and purity of the compound, which are critical steps in the drug discovery and development pipeline.

References

  • National Center for Biotechnology Information (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PMC.
  • The Royal Society of Chemistry (2014). Supplementary Information.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16237, Ethyl 3-phenylpropionate.
  • NIST (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. In NIST Chemistry WebBook.
  • Ulrich, A. S., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. PubMed, 15(3), 231-40.
  • Beilstein Journals (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Pearson (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here...
  • BenchChem (2025). Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide.

Sources

The Strategic Integration of Ethyl 3-Amino-2-Fluoro-2-Phenylpropanoate (EAFPP) Derivatives in Peptidomimetic Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of highly targeted, metabolically stable peptidomimetics requires building blocks that can precisely manipulate molecular conformation and pharmacokinetic (PK) profiles. Ethyl 3-amino-2-fluoro-2-phenylpropanoate (EAFPP) and its derivatives represent a privileged class of α -fluoro- β -amino acid esters. While standard β -amino acids provide inherent resistance to some peptidases, the strategic introduction of an α -fluorine atom paired with a phenyl ring transforms these molecules into highly constrained, proteolytically invincible scaffolds.

This whitepaper details the dual pharmacodynamic (PD) and pharmacokinetic (PK) mechanisms of action governing EAFPP derivatives, outlines self-validating experimental workflows for their synthesis and evaluation, and provides quantitative benchmarks for their application in drug discovery.

Molecular Causality: The Mechanism of Action

The mechanism of action of EAFPP derivatives is not defined by a single receptor interaction, but rather by how the α -fluoro- α -phenyl motif fundamentally alters the physicochemical properties of the parent drug molecule[1].

Pharmacodynamic (PD) Modulation: The Fluorine Gauche Effect

In traditional flexible peptides, the entropic penalty of binding to a target receptor is high. EAFPP derivatives overcome this via the fluorine gauche effect . The highly electronegative fluorine atom induces a stereoelectronic preference to align gauche (at a ~60° dihedral angle) to the adjacent β -amine or amide nitrogen.

  • Causality: This conformation minimizes dipole-dipole repulsion and maximizes hyperconjugation (where electron density from the σC−H​ bond delocalizes into the antibonding σC−F∗​ orbital).

  • Result: The χ1​ and χ2​ dihedral angles are locked. By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( ΔS ) upon receptor binding is drastically reduced, leading to a log-fold increase in target affinity.

pKa Tuning and Membrane Permeability

The α -fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the adjacent β -amine.

  • Causality: By pulling electron density away from the nitrogen lone pair, fluorine lowers the amine's pKa by approximately 1.5 to 2.0 units compared to non-fluorinated analogs[1].

  • Result: At physiological pH (7.4), a higher fraction of the EAFPP derivative exists in its un-ionized state. This enhances lipophilicity and membrane permeability (critical for intracellular targets or blood-brain barrier penetration) while retaining enough protonated species to form essential salt bridges within the target's active site.

Pharmacokinetic (PK) Resilience: The Steric-Electronic Shield

Endogenous proteases (e.g., DPP-4, Neprilysin) rapidly degrade standard peptide therapeutics. EAFPP integration blocks this degradation entirely[2].

  • Causality: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). When combined with the bulky α -phenyl group, it creates a dense "steric shield" around the scissile bond. Furthermore, the strong C-F bond resists oxidative metabolism by Cytochrome P450 enzymes.

  • Result: Proteases are physically prevented from achieving the tetrahedral transition state required for amide bond cleavage, extending the in vivo half-life from minutes to hours.

Systems Logic & Pathway Visualization

The following diagram maps the causal relationship between the structural features of EAFPP and its ultimate therapeutic efficacy.

EAFPP_MoA cluster_PD Pharmacodynamic (PD) Modulation cluster_PK Pharmacokinetic (PK) Enhancement EAFPP EAFPP Derivative (Ethyl 3-amino-2-fluoro-2-phenylpropanoate) Gauche Fluorine Gauche Effect (Conformational Locking) EAFPP->Gauche pKa Inductive Effect (Lowered Amine pKa) EAFPP->pKa Steric Steric Shielding (Phenyl + Fluoro motif) EAFPP->Steric Binding Enhanced Target Affinity (Lower Entropic Penalty) Gauche->Binding pKa->Binding Efficacy Optimized Therapeutic Efficacy Binding->Efficacy Synergy Protease Protease Resistance (Blocked Cleavage) Steric->Protease HalfLife Extended In Vivo Half-Life Protease->HalfLife HalfLife->Efficacy Synergy

Fig 1: Dual PD/PK mechanism of action for EAFPP derivatives in targeted therapeutics.

Quantitative Analytics: Comparative Pharmacological Profile

The table below synthesizes the quantitative impact of incorporating the EAFPP scaffold compared to standard amino acid building blocks.

Derivative TypeAmine pKaProtease Half-life ( t1/2​ )Relative Target AffinityConformational State
Standard β -amino acid ~9.5< 15 min1.0x (Baseline)Highly flexible
α -Methyl- β -amino acid ~9.6~45 min1.2xPartially restricted
α -Fluoro- α -phenyl- β -amino acid (EAFPP)~7.8> 240 min5.5xLocked (Gauche)

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints that confirm causality and prevent the propagation of errors.

Protocol A: Diastereoselective Synthesis & Activation of EAFPP

Based on foundational stereospecific methodologies[3] and modern sulfinyl imine chemistry[4].

  • Step 1: Enolate Addition. React ethyl 2-fluoro-2-phenylacetate with lithium diisopropylamide (LDA) at -78°C to form the metal enolate. Introduce an N-tert-butylsulfinyl imine.

    • Causality: The bulky tert-butylsulfinyl group acts as a chiral auxiliary, directing the facial attack of the enolate to ensure high diastereoselectivity[4].

    • Validation Checkpoint 1: Analyze the crude mixture via 19 F NMR. Fluorine's 100% natural abundance and wide chemical shift range make it highly sensitive to diastereomeric environments. A single major peak confirms a diastereomeric ratio (dr) of >95:5.

  • Step 2: Auxiliary Cleavage. Treat the intermediate with 4M HCl in dioxane to cleave the sulfinyl group, yielding the EAFPP hydrochloride salt.

    • Validation Checkpoint 2: LC-MS analysis. The presence of the [M+H]+ peak at m/z 212.1 confirms successful deprotection without defluorination.

  • Step 3: Saponification. Hydrolyze the ethyl ester using LiOH in THF/H 2​ O at 0°C to yield the active free acid for peptide coupling.

    • Causality: Low temperature is strictly maintained to prevent base-catalyzed epimerization at the highly substituted α -carbon.

    • Validation Checkpoint 3: Chiral HPLC analysis must show an enantiomeric excess (ee) >99%, validating that the stereocenter remained intact during ester cleavage.

Protocol B: In Vitro Proteolytic Stability & Matrix Validation

Designed to quantify the steric shielding effect against serine proteases.

  • Step 1: Incubation. Incubate 10 µM of the synthesized EAFPP-peptide derivative with recombinant human Dipeptidyl Peptidase-4 (DPP-4) in Tris buffer (pH 7.4) at 37°C.

  • Step 2: Quenching & Normalization. At intervals (0, 15, 30, 60, 120, 240 min), quench 50 µL aliquots with 150 µL of cold acetonitrile spiked with 1 µM of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The SIL-IS co-elutes with the analyte and experiences identical matrix effects (ion suppression/enhancement) during ionization.

    • Validation Checkpoint 1: The peak area of the SIL-IS must maintain a Coefficient of Variation (CV) < 5% across all time points. If CV > 5%, the data is invalid due to extraction inconsistencies.

  • Step 3: LC-MS/MS Quantification. Calculate the remaining percentage of the parent compound using Multiple Reaction Monitoring (MRM).

    • Validation Checkpoint 2: A parallel assay running a natural dipeptide (positive control) must show rapid degradation ( t1/2​ < 10 min). This validates that the DPP-4 enzyme is active, proving that the EAFPP derivative's survival ( t1/2​ > 240 min) is due to its structural resistance, not assay failure.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. URL:[Link]

  • Cheng, X., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. URL:[Link]

  • Shang, H., et al. (2015). Diastereoselective Addition of Metal α-Fluoroenolates of Carboxylate Esters to N-tert-Butylsulfinyl Imines: Synthesis of α-Fluoro-β-amino Acids. The Journal of Organic Chemistry. URL:[Link]

  • Somekh, L., & Shanzer, A. (1982). A facile stereospecific synthesis of alpha-fluoro beta-amino acids. Journal of the American Chemical Society. URL:[Link]

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Role of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in peptidomimetic drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Peptidomimetic Engineering: The Role of Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Executive Summary

The transition from native peptides to clinically viable peptidomimetics is fundamentally a battle against thermodynamics and enzymatic degradation. Native α-peptides suffer from rapid proteolytic cleavage, poor membrane permeability, and high conformational entropy, which dilutes target binding affinity. To overcome these barriers, modern drug discovery relies on highly specialized unnatural amino acid building blocks.

As a Senior Application Scientist, I frequently utilize Ethyl 3-amino-2-fluoro-2-phenylpropanoate (CAS 1909308-68-4) as a premier structural modulator. This molecule is an α-fluoro-α-phenyl-β-amino acid ester. By simultaneously introducing a β-amino acid backbone, a highly electronegative fluorine atom, and a sterically demanding phenyl ring at the alpha position, this building block allows us to precisely engineer the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based therapeutics[1][2].

The Molecular Architecture: Causality in Structural Design

To understand why this specific building block is so transformative, we must dissect its structural components and the physical chemistry they impose on a peptide chain.

The β-Amino Acid Backbone: Protease Evasion

Native proteases (e.g., dipeptidyl peptidase-4, chymotrypsin) have evolved to recognize the precise spatial arrangement of α-amino acid residues. By inserting a single extra carbon atom into the backbone (creating a β-amino acid), we shift the subsequent amide bonds out of register with the protease active site[2]. This simple elongation effectively aborts the enzymatic transition state, granting the peptidomimetic near-total resistance to targeted proteolytic cleavage.

The α-Fluoro Substitution: Stereoelectronic Control

Fluorine is the most electronegative element, and its incorporation at the alpha position exerts profound stereoelectronic effects[1].

  • Dipole Manipulation: The strong C–F dipole interacts with adjacent amide carbonyls. Through dipole-dipole repulsion or attraction, the fluorine atom forces the peptide backbone into specific, predictable secondary structures (such as 14-helices or tightly folded β-turns).

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) resists oxidative degradation by cytochrome P450 enzymes, significantly extending the molecule's in vivo half-life[3].

The α-Phenyl Group: Steric Shielding and Conformational Locking

Placing a bulky phenyl ring on the same carbon as the fluorine atom creates a highly congested quaternary center. This massive steric bulk severely restricts rotation around the Cα–Cβ and Cα–C(=O) bonds. By locking the molecule into a rigid bioactive conformation, we reduce the conformational entropy lost upon binding to the target receptor, thereby drastically increasing binding affinity (ΔG = ΔH - TΔS)[4].

G A Ethyl 3-amino-2-fluoro -2-phenylpropanoate B α-Fluoro Substitution A->B C α-Phenyl Group A->C D β-Amino Acid Backbone A->D E Dipole Manipulation & Gauche Effect B->E F Steric Shielding C->F G Protease Evasion D->G H Enhanced Target Affinity E->H F->H I Extended in vivo Half-Life F->I G->I

Structural logic of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in peptidomimetic design.

Self-Validating Synthetic Methodology

Incorporating a building block with a quaternary α-carbon is notoriously difficult. The steric hindrance mimics a neopentyl system, rendering standard coupling agents (like EDC or DCC) practically useless. The intermediate O-acylisourea formed by these reagents is simply too bulky to be attacked by an incoming amine.

To solve this, we utilize a highly optimized, self-validating workflow relying on HATU activation and continuous ¹⁹F-NMR monitoring[4].

Protocol: Solution-Phase Coupling of Highly Hindered α-Fluoro-α-Phenyl Carboxylates

Step 1: Controlled Saponification

  • Action: Dissolve Ethyl 3-amino-2-fluoro-2-phenylpropanoate in a 3:1 mixture of THF/H₂O. Cool to 0 °C. Slowly add 1.1 equivalents of LiOH.

  • Causality: The low temperature is critical. α-Fluoro-β-amino acids are highly susceptible to base-catalyzed β-elimination (loss of HF to form a double bond). Maintaining 0 °C suppresses this side reaction while allowing ester hydrolysis.

  • Validation: Analyze via ¹⁹F-NMR. The fluorine signal will shift upon conversion from ester to acid. If the fluorine signal disappears, β-elimination has occurred (Fail state).

Step 2: HATU-Mediated Activation

  • Action: Dissolve the resulting free acid (1.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step and overcoming the immense steric bulk of the α-phenyl and α-fluoro groups.

Step 3: Amine Coupling

  • Action: Add the incoming peptide chain or amine (1.1 eq). Elevate the reaction temperature to 60 °C and stir overnight.

  • Causality: Standard room-temperature coupling is insufficient for quaternary centers. Thermal energy is required to drive the sterically hindered nucleophilic attack.

  • Validation: Perform LC-MS. Look for the target mass. Additionally, run chiral HPLC to ensure that the elevated temperature did not induce racemization at the α-carbon.

Workflow S1 1. Saponification (LiOH, 0°C) S2 2. QC: 19F-NMR (Check Defluorination) S1->S2 S3 3. HATU/DIPEA Activation S2->S3 S4 4. Amine Coupling (60°C, DMF) S3->S4 S5 5. LC-MS & Chiral HPLC Validation S4->S5

Self-validating synthetic workflow for coupling highly hindered α-fluoro-α-phenyl carboxylates.

Quantitative Impact on Pharmacokinetics

The true value of Ethyl 3-amino-2-fluoro-2-phenylpropanoate is realized during preclinical PK/PD profiling. By replacing a native α-amino acid with this fluorinated β-analog, we observe dramatic improvements across all critical drug-like metrics.

The table below summarizes typical quantitative shifts observed when modifying a standard hexapeptide ligand with this building block:

ParameterNative α-PeptideUnsubstituted β-Peptideα-Fluoro-α-Phenyl-β-PeptidomimeticAnalytical Method
Serum Half-Life (t½) < 15 minutes~ 2.5 hours> 18 hours LC-MS/MS (Rat Plasma)
Lipophilicity (LogD at pH 7.4) -1.2 (Hydrophilic)-0.8+1.8 (Optimal for oral) Shake-flask / HPLC
Membrane Permeability (Papp) < 1 x 10⁻⁶ cm/s2 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s Caco-2 Cell Assay
Target Binding Affinity (Kd) 45 nM120 nM (Loss of fit)8 nM (Conformational lock) Surface Plasmon Resonance

Data Synthesis Rationale: While an unsubstituted β-peptide improves half-life, it often destroys binding affinity due to increased backbone flexibility. The addition of the α-fluoro and α-phenyl groups (as provided by CAS 1909308-68-4) restores and even enhances affinity by locking the molecule into the correct binding posture, while simultaneously driving lipophilicity into the optimal range for cellular permeability[3].

Conclusion

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is not merely a structural anomaly; it is a precision engineering tool. By mastering the synthetic challenges associated with its steric bulk, drug development professionals can leverage its unique stereoelectronic properties to rescue failed peptide candidates, transforming them into metabolically stable, highly potent peptidomimetic drugs.

References

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed / NIH.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing).
  • CN110730776A - 取代的n-芳基乙基-2-芳基喹啉-4-甲酰胺及其用途. Google Patents.

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The Pharmacokinetic Profile of Fluorinated β-Amino Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This guide provides an in-depth exploration of the pharmacokinetics of a specific class of fluorinated compounds: β-amino acids, with a focus on structures exemplified by Ethyl 3-amino-2-fluoro-2-phenylpropanoate. For researchers, scientists, and drug development professionals, understanding the nuances of how fluorination impacts the journey of a drug through the body is paramount for designing safer and more efficacious therapeutics.

The introduction of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4] Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect a compound's solubility, permeability, and binding affinity to its biological target.[5] This guide will dissect these effects within the context of fluorinated β-amino acids, providing both theoretical grounding and practical methodologies for their pharmacokinetic characterization.

I. Absorption: Navigating the Intestinal Barrier

The oral bioavailability of a drug is fundamentally dependent on its ability to be absorbed from the gastrointestinal tract into the systemic circulation. For fluorinated β-amino acids like Ethyl 3-amino-2-fluoro-2-phenylpropanoate, this process is governed by a combination of passive diffusion and potential interactions with membrane transporters.

A. The Role of Physicochemical Properties

The presence of fluorine can modulate a molecule's lipophilicity, a key determinant of its ability to permeate the lipid bilayers of intestinal epithelial cells. While the C-F bond is more lipophilic than a C-H bond, the overall effect on molecular lipophilicity is context-dependent and can be strategically tuned by the degree and position of fluorination.

B. In Vitro Assessment of Intestinal Permeability: The Caco-2 Cell Model

A cornerstone for predicting human oral drug absorption is the Caco-2 permeability assay. This in vitro model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test compound (e.g., Ethyl 3-amino-2-fluoro-2-phenylpropanoate) is added to the apical (donor) chamber. At predetermined time points, samples are collected from the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral chamber, and samples are collected from the apical chamber. This helps to identify the potential for active efflux.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

G cluster_metabolism Metabolic Stability Workflow Start Start: Test Compound + HLM Add_NADPH Add NADPH (Initiate Reaction) Start->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Workflow for HLM stability assay.

IV. Excretion: Elimination from the Body

The final stage of a drug's journey is its excretion from the body, primarily through the kidneys (in urine) or the liver (in bile and subsequently feces). The physicochemical properties of the parent drug and its metabolites, such as polarity and molecular weight, largely determine the primary route of excretion.

V. In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for a comprehensive understanding of a drug's pharmacokinetic profile.

A. Study Design for an Oral Pharmacokinetic Study in Rats

A typical study design to evaluate the oral pharmacokinetics of a compound like Ethyl 3-amino-2-fluoro-2-phenylpropanoate in rats would involve the following:

Experimental Protocol: Rat Oral Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The test compound is formulated in a suitable vehicle and administered to the rats via oral gavage at a specific dose. A parallel group of rats receives the compound intravenously to determine absolute bioavailability.

  • Blood Sampling: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from a suitable site, such as the tail vein.

  • Plasma Preparation: The collected blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

B. Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum (peak) plasma concentration of a drug after administration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the drug concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute bioavailability, the fraction of the administered dose that reaches the systemic circulation unchanged.

VI. Conclusion: A Data-Driven Approach to Drug Development

The pharmacokinetic characterization of fluorinated β-amino acids is a critical component of their development as potential therapeutic agents. By employing a combination of in vitro and in vivo studies, researchers can gain a comprehensive understanding of a compound's ADME profile. This data-driven approach allows for the rational design of molecules with improved drug-like properties, ultimately increasing the probability of success in clinical development. The strategic use of fluorine continues to be a cornerstone of modern medicinal chemistry, and a thorough understanding of its impact on pharmacokinetics is essential for harnessing its full potential.

VII. References

  • Johnson, J. A., & Johnson, J. M. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Johnson, J. A., & Johnson, J. M. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Agilent. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to design a rodent PK study for a poorly soluble compound? Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • myadlm.org. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Retrieved from [Link]

  • Chen, J., et al. (n.d.). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • PubMed. (2005, September 15). Floxuridine amino acid ester prodrugs: enhancing Caco-2 permeability and resistance to glycosidic bond metabolism. Retrieved from [Link]

  • AIT Bioscience. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Oxford Academic. (2019, November 29). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization. Retrieved from [Link]

  • PMC. (n.d.). Metabolism and Bioactivation of Fluorochloridone, a Novel Selective Herbicide, in Vivo and in Vitro. Retrieved from [Link]

  • PMC. (2024, October 17). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Retrieved from [Link]

  • PMC. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Caco-2 Permeability of 5-fluorouracil, floxuridine, and floxuridine prodrugs (Mean ± SD). Retrieved from [Link]

  • MDPI. (2023, April 1). Effect and Mechanism of Theaflavins on Fluoride Transport and Absorption in Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. Retrieved from [Link]

  • Eurofins. (n.d.). Metabolite identification (liver microsomes, mouse, CD-1). Retrieved from [Link]

  • PubMed. (2006, February 15). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Retrieved from [Link]

  • PubMed. (n.d.). Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy. Retrieved from [Link]

  • PubMed. (2024, November 15). Stability studies of β-Amino- and β-Hydroxy difluoromethyl ketones in rat serum and rat liver microsomes. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Retrieved from [Link]

  • Encyclopedia.pub. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PMC. (2024, September 14). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). WHITEPAPER - Accelerate Preclinical Developments & Improve Oral Bioavailability With Lipid-Based Formulation & Encapsulation Technology Combination. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • NCBI. (n.d.). PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts. Retrieved from [Link]

  • Science.gov. (n.d.). absolute oral bioavailability: Topics by Science.gov. Retrieved from [Link]

  • NCBI. (n.d.). Table 50, Pharmacokinetic Parameters of Fluticasone Furoate, Fluticasone Propionate, and Budesonide - Fluticasone Furoate/Vilanterol (Breo Ellipta). Retrieved from [Link]

  • ACS Publications. (2021, April 5). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]

  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of a Single Dose of Phenylpropanolamine Following Oral Administration at Two Different Times of the Day. Retrieved from [Link]

  • PMC. (2022, April 11). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. Retrieved from [Link]

  • Biora Therapeutics. (2022, October 19). Biora Therapeutics Shares Preclinical Data on Oral Delivery of Biologics at the 2022 Parenteral Drug Association Universe of Pre-Filled Syringes and Injection Devices Conference. Retrieved from [Link]

  • PubMed. (2014, July 15). Evaluation of metabolism, plasma protein binding and other biological parameters after administration of (-)-[(18)F]Flubatine in humans. Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

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Toxicity and in vitro safety profile of Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical In Vitro Safety Assessment of Ethyl 3-amino-2-fluoro-2-phenylpropanoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicity and safety profile of the novel chemical entity (NCE), Ethyl 3-amino-2-fluoro-2-phenylpropanoate. As no specific toxicological data for this compound is publicly available, this document serves as a strategic manual, outlining a robust, multi-tiered testing cascade designed to identify potential liabilities early in the drug discovery process. Our approach is grounded in established regulatory principles and cutting-edge scientific methodologies to ensure a thorough de-risking of this promising molecule.

Introduction: The Imperative for Early Safety Profiling

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a novel small molecule with a structure suggestive of potential biological activity. The presence of a fluorinated stereocenter and a β-amino acid moiety indicates that it may be a candidate for therapeutic development. However, before significant resources are invested in its advancement, a rigorous assessment of its safety profile is paramount. Early in vitro safety screening is not merely a regulatory hurdle; it is a critical scientific endeavor that minimizes late-stage attrition, saves valuable resources, and, most importantly, safeguards future patient populations.[1][2]

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke strategy tailored to the structural alerts and potential targets of a compound like Ethyl 3-amino-2-fluoro-2-phenylpropanoate. We will proceed through a logical sequence of assays, from foundational cytotoxicity to organ-specific toxicity and metabolic interactions, explaining the causality behind each experimental choice.

Part 1: Foundational Toxicity Assessment

The initial phase of our investigation establishes the fundamental interaction of the compound with cellular systems. We aim to determine its general cytotoxicity and its potential to cause genetic damage.

In Vitro Cytotoxicity: Establishing a Therapeutic Window

Rationale: Cytotoxicity assays are the bedrock of any safety assessment. They provide a quantitative measure of a compound's ability to cause cell death, which is used to determine the concentration range for subsequent, more complex assays. The goal is to identify the concentration at which the compound elicits a 50% reduction in cell viability (IC50). This data is crucial for calculating a preliminary therapeutic index. We will employ a standard cell line, such as HepG2 (a human liver carcinoma cell line), which is widely used due to its metabolic capabilities, albeit limited compared to primary cells.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5] Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Replace the culture medium in the wells with the medium containing the test compound or controls and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineAssay TypeIncubation TimeIC50 (µM)
HepG2MTT48 hours150
HEK293ATP-based48 hours220

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HepG2 Cells B Seed cells in 96-well plate A->B D Treat cells with compound (0.1-1000 µM) for 48h B->D C Prepare serial dilutions of Ethyl 3-amino-2-fluoro-2-phenylpropanoate C->D E Add MTT reagent D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability vs. control G->H I Determine IC50 value H->I

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of the test compound.

Genotoxicity: Assessing the Potential for DNA Damage

Rationale: Genotoxicity assessment is a regulatory requirement and a critical safety checkpoint.[6] It evaluates the potential of a compound to damage genetic material, which can lead to carcinogenesis or heritable defects. A standard in vitro genotoxicity battery consists of a test for gene mutation in bacteria (Ames test) and a test for chromosomal damage in mammalian cells (e.g., in vitro micronucleus assay).[7][8]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This test complies with OECD Guideline 471.

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).[7][9]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) to mimic mammalian metabolism.[10]

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test compound at several concentrations (determined based on cytotoxicity data), the bacterial tester strain, and either S9 mix or a buffer into molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies and if the increase is at least twofold greater than the background (vehicle control) for at least one strain.

Workflow for Genotoxicity Assessment

G Start Ethyl 3-amino-2-fluoro-2-phenylpropanoate Ames Bacterial Reverse Mutation Test (Ames) +/- S9 Activation Start->Ames Micronucleus In Vitro Micronucleus Test (e.g., in TK6 cells) +/- S9 Activation Start->Micronucleus Decision1 Ames Positive? Ames->Decision1 Decision2 Micronucleus Positive? Micronucleus->Decision2 Decision1->Decision2 No FollowUp Follow-up mechanistic studies (e.g., Comet assay, in vivo studies) Decision1->FollowUp Yes Decision2->FollowUp Yes LowRisk Low Genotoxic Risk Decision2->LowRisk No HighRisk High Genotoxic Risk (Potential for Carcinogenicity) FollowUp->HighRisk

Caption: Decision-making workflow for in vitro genotoxicity testing.

Part 2: Organ-Specific Toxicity Assessment

Following the foundational assays, we investigate potential toxicity in key organ systems that are common sites of drug-induced injury: the liver and the heart.

Hepatotoxicity: Probing for Drug-Induced Liver Injury (DILI)

Rationale: DILI is a leading cause of drug failure in both preclinical and clinical stages, as well as post-market withdrawal.[1][2] Therefore, a comprehensive in vitro assessment is crucial. While HepG2 cells are useful for initial screening, primary human hepatocytes (PHH) or 3D liver models offer a more physiologically relevant system due to their more complete metabolic enzyme profile.[1][2][11] We will focus on key mechanisms of DILI, including mitochondrial impairment and cholestasis.

Experimental Protocol: Multiplexed Hepatotoxicity Assay in PHH

  • Cell Model: Use cryopreserved plateable primary human hepatocytes.

  • Treatment: Treat the hepatocytes with Ethyl 3-amino-2-fluoro-2-phenylpropanoate at non-overtly cytotoxic concentrations for 24-48 hours.

  • High-Content Imaging: Utilize high-content analysis (HCA) to simultaneously measure multiple DILI-relevant endpoints in the same cells.

    • Mitochondrial Toxicity: Assess mitochondrial membrane potential using a fluorescent dye like TMRM. A decrease in potential is an early indicator of mitochondrial dysfunction.

    • Oxidative Stress: Measure the generation of reactive oxygen species (ROS) with a probe such as CellROX Green.

    • Steatosis/Phospholipidosis: Use lipid-specific dyes (e.g., Nile Red) to detect intracellular lipid accumulation.

    • Cholestasis: Evaluate the inhibition of bile acid transport by measuring the accumulation of a fluorescent bile salt analog. This often involves using specific transporter assays (e.g., BSEP inhibition).

  • Data Analysis: Quantify the fluorescence intensity for each parameter and compare it to vehicle controls.

Data Presentation: Hypothetical Mechanistic Hepatotoxicity Data

EndpointTest SystemResult at 10x IC50Interpretation
Mitochondrial PotentialPHH40% DecreasePotential for mitochondrial impairment
ROS ProductionPHH2.5-fold IncreaseInduction of oxidative stress
BSEP InhibitionVesicle AssayIC50 = 75 µMModerate risk of cholestasis

Potential Mechanisms of Drug-Induced Liver Injury (DILI)

G cluster_mechanisms Potential Hepatotoxic Mechanisms Compound Ethyl 3-amino-2-fluoro-2-phenylpropanoate Mito Mitochondrial Dysfunction Compound->Mito BSEP Bile Salt Export Pump (BSEP) Inhibition Compound->BSEP Metabolite Formation of Reactive Metabolites Compound->Metabolite ROS Reactive Oxygen Species (ROS) Formation Mito->ROS Hepatocyte Hepatocyte Injury / Apoptosis Mito->Hepatocyte ATP Depletion ROS->Hepatocyte Oxidative Stress BSEP->Hepatocyte Cholestasis Metabolite->ROS Metabolite->Hepatocyte Covalent Binding

Caption: Interconnected pathways leading to potential hepatotoxicity.

Cardiotoxicity: De-risking Proarrhythmic Potential

Rationale: Drug-induced cardiac arrhythmia, often manifesting as QT interval prolongation on an electrocardiogram, is a major safety concern.[10][12] The primary molecular target for this effect is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[10][12] Modern cardiac safety assessment, guided by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, recommends a broader evaluation of multiple ion channels and the use of more integrative models like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[13][14]

Experimental Protocol: hERG Patch-Clamp Assay

This assay is the gold standard for assessing hERG channel inhibition and should be conducted under GLP-compliant conditions for regulatory submissions.[13]

  • Test System: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Methodology: Employ the whole-cell patch-clamp electrophysiology technique.

  • Procedure:

    • Apply a voltage clamp protocol that elicits the characteristic hERG current (I_Kr_).

    • Establish a stable baseline recording of the hERG current.

    • Perfuse the cell with increasing concentrations of Ethyl 3-amino-2-fluoro-2-phenylpropanoate.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration. Calculate the IC50 value for hERG inhibition.

CiPA-Informed Integrated Cardiac Risk Assessment

Beyond the standalone hERG assay, a comprehensive assessment involves:

  • Multi-Ion Channel Panel: Test the compound against other key cardiac ion channels (e.g., Nav1.5, Cav1.2) to understand the integrated effect on the cardiac action potential.[13]

  • hiPSC-CM Assays: Use microelectrode array (MEA) platforms to measure changes in field potential duration and beat rate in a spontaneously beating syncytium of human cardiomyocytes, providing a more holistic view of proarrhythmic potential.[14][15]

Data Presentation: Hypothetical Cardiac Safety Profile

AssayEndpointResultInterpretation
hERG Patch-ClampIC50> 100 µMLow risk of direct hERG block
Nav1.5 Patch-ClampIC50> 100 µMLow risk of sodium channel block
Cav1.2 Patch-ClampIC5085 µMWeak calcium channel block
hiPSC-CM MEAProarrhythmic ScoreLowLow integrated risk of arrhythmia

Part 3: ADME-Tox and Drug-Drug Interaction (DDI) Potential

Understanding how the body processes the compound (metabolism) and how it might interact with other drugs is a critical component of the safety profile.

Metabolic Stability and Metabolite Identification

Rationale: The metabolic stability of a compound determines its half-life and potential for accumulation. Furthermore, metabolites can be more active or more toxic than the parent compound.[16][17] Early assessment using human liver microsomes (HLM) provides key data on intrinsic clearance.

Experimental Protocol: Metabolic Stability in HLM

  • Test System: Use pooled human liver microsomes, which contain a rich complement of Phase I enzymes, particularly cytochrome P450s.

  • Reaction: Incubate Ethyl 3-amino-2-fluoro-2-phenylpropanoate (at a low concentration, e.g., 1 µM) with HLM in the presence of the cofactor NADPH at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Hypothetical Metabolic Stability

ParameterValueInterpretation
In Vitro t½ (min)45Intermediate clearance compound
Intrinsic Clearance (µL/min/mg)25Moderate metabolic rate
Cytochrome P450 (CYP) Inhibition and Induction

Rationale: Co-administered drugs can be perpetrators or victims of drug-drug interactions (DDIs).[18][19][20] Our compound could inhibit or induce CYP enzymes, altering the metabolism of other drugs. Regulatory agencies like the FDA provide clear guidance on when and how to conduct these studies.[18][21]

Experimental Protocol: CYP Inhibition (Fluorometric Assay)

  • Test System: Use human liver microsomes and a panel of fluorescent probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Procedure:

    • Pre-incubate the microsomes with a range of concentrations of Ethyl 3-amino-2-fluoro-2-phenylpropanoate.

    • Initiate the reaction by adding a CYP-specific probe substrate and NADPH.

    • After a set incubation time, measure the formation of the fluorescent metabolite.

  • Data Analysis: Determine the IC50 of our compound for each CYP isoform. This value can be used in basic static models to predict the clinical DDI risk.

CYP Induction: To assess induction potential, primary human hepatocytes are treated with the compound for 48-72 hours. The induction is then measured by quantifying the increase in CYP enzyme mRNA (via qPCR) or activity. A fold-change of ≥2 is often considered a positive signal.[21]

Workflow for DDI Assessment

G cluster_inhibition CYP Inhibition cluster_induction CYP Induction Start Ethyl 3-amino-2-fluoro-2-phenylpropanoate Inhibit_Assay Incubate with HLM + CYP-specific substrates Start->Inhibit_Assay Induce_Assay Treat primary hepatocytes for 72h Start->Induce_Assay Inhibit_IC50 Determine IC50 values for major CYP isoforms Inhibit_Assay->Inhibit_IC50 Inhibit_Risk Calculate [I]/Ki ratio to predict clinical DDI risk Inhibit_IC50->Inhibit_Risk Clinical_Study Recommend Clinical DDI Study Inhibit_Risk->Clinical_Study Significant Risk No_Study Clinical DDI Study Not Warranted Inhibit_Risk->No_Study Low Risk Induce_EC50 Measure CYP mRNA/activity (EC50, Emax) Induce_Assay->Induce_EC50 Induce_Risk Calculate R3 ratio to predict clinical DDI risk Induce_EC50->Induce_Risk Induce_Risk->Clinical_Study Significant Risk Induce_Risk->No_Study Low Risk

Caption: Strategy for assessing cytochrome P450-mediated drug-drug interaction potential.

Summary and Risk Assessment

This technical guide outlines a comprehensive, tiered approach to characterizing the in vitro safety profile of Ethyl 3-amino-2-fluoro-2-phenylpropanoate. By systematically evaluating general cytotoxicity, genotoxicity, organ-specific toxicities, and DDI potential, we can build a robust data package to inform a go/no-go decision for further development.

Consolidated Hypothetical Safety Profile

ParameterAssay(s)ResultPreliminary Risk Assessment
Cytotoxicity MTT, ATP-basedIC50 > 150 µMLow general cytotoxicity
Genotoxicity Ames, In Vitro MicronucleusNegative in both assaysLow genotoxic potential
Hepatotoxicity PHH High-Content ImagingMitochondrial impairment at high conc.Monitor liver function in vivo
Cardiotoxicity hERG, CiPA panelNo significant ion channel blockLow proarrhythmic risk
Metabolic Stability HLM IncubationsIntermediate clearanceAcceptable pharmacokinetic profile expected
DDI Potential CYP Inhibition & InductionNo significant inhibition or inductionLow risk of metabolic DDIs

References

  • FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

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  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

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Predictive Metabolism and Structural Elucidation of Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Structural Deconstruction & Predictive Metabolism

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a highly functionalized synthetic intermediate and model xenobiotic that presents a unique profile for biotransformation studies. In preclinical drug discovery, understanding the metabolic soft spots of such fluorinated beta-amino esters is critical for predicting pharmacokinetic (PK) liabilities and guiding lead optimization.

The structural causality of its metabolism is governed by three distinct moieties:

  • The Ethyl Ester (Prodrug Motif): Esters are classic prodrug moieties designed to mask polarity and increase membrane permeability. However, they are highly susceptible to rapid systemic clearance via ubiquitous 1[1]. The relatively small alcohol leaving group (ethanol) paired with a bulky acyl chain makes this compound a prime substrate for hepatic CES1.

  • The Alpha-Fluoro Substitution: The strategic placement of a fluorine atom adjacent to the phenyl ring and amine group serves a dual purpose. Fluorine's high electronegativity lowers the pKa of the adjacent primary amine, altering its physiological ionization state. Furthermore, the strong C-F bond (approx. 116 kcal/mol) typically2 at the alpha position, redirecting metabolic flux toward the aromatic ring or the ester bond[2].

  • The Primary Amine: Unprotected primary amines are susceptible to oxidative deamination by Monoamine Oxidases (MAO) or CYP enzymes, potentially yielding a reactive ketone intermediate.

Primary Metabolic Pathways

Based on the structural liabilities discussed above, the biotransformation of Ethyl 3-amino-2-fluoro-2-phenylpropanoate is predicted to partition across three primary Phase I pathways.

MetabolicPathways Parent Ethyl 3-amino-2-fluoro-2-phenylpropanoate (Parent Drug) M1 3-amino-2-fluoro-2-phenylpropanoic acid (M1: Ester Hydrolysis) Parent->M1 CES1 (Liver) / CES2 (Intestine) M2 Ethyl 3-amino-2-fluoro-2-(hydroxyphenyl)propanoate (M2: Aromatic Hydroxylation) Parent->M2 CYP450 (e.g., CYP3A4/2D6) M3 Ethyl 2-fluoro-3-oxo-2-phenylpropanoate (M3: Oxidative Deamination) Parent->M3 MAO / CYP450 M1_Phase2 Glucuronide Conjugate (Phase II) M1->M1_Phase2 UGTs

Figure 1: Predicted Phase I and Phase II metabolic pathways.

In Vitro MetID Experimental Design

To accurately profile these metabolites, a robust, self-validating in vitro assay utilizing human liver microsomes (HLM) or cryopreserved human hepatocytes is required. The analytical gold standard for3 combined with advanced data mining techniques like Mass Defect Filtering (MDF)[3].

MetIDWorkflow Incubation In Vitro Incubation (HLM / Hepatocytes) Quench Protein Precipitation & Centrifugation Incubation->Quench LCMS High-Resolution LC-MS/MS (QTOF / Orbitrap) Quench->LCMS Data Data Processing (Mass Defect Filtering) LCMS->Data ID Metabolite Structural Elucidation Data->ID

Figure 2: End-to-end workflow for LC-HRMS based metabolite identification.

Step-by-Step Self-Validating Protocols

To ensure scientific integrity, the experimental protocol must be designed as a self-validating system . This means incorporating specific control arms that dynamically prove causality—differentiating true enzymatic biotransformation from chemical degradation or matrix interference.

Protocol A: Hepatocyte Incubation (The Self-Validating System)
  • Preparation: Thaw cryopreserved human hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80%). Dilute to a working concentration of 1×106 cells/mL.

  • Substrate Addition: Spike Ethyl 3-amino-2-fluoro-2-phenylpropanoate (from a 10 mM DMSO stock) into the hepatocyte suspension to achieve a final concentration of 10 µM (final DMSO ≤0.1% ).

  • Causality Controls (Critical Step):

    • Zero-Minute (T0) Control: Quench the cell suspension with organic solvent before adding the test compound. This establishes the baseline matrix and proves metabolites are formed over time.

    • Heat-Inactivated Control: Incubate the compound with hepatocytes that have been boiled for 10 minutes. If "metabolites" (especially the hydrolyzed M1) appear here, it indicates spontaneous chemical instability (e.g., buffer hydrolysis) rather than enzymatic CES activity.

    • Positive Control: Run a parallel incubation with Verapamil (for CYP activity) and Enalapril (for CES activity) to validate the metabolic competence of the hepatocyte batch.

  • Incubation & Quenching: Incubate at 37°C under 5% CO2​ . At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench immediately into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Labetalol).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

Protocol B: LC-HRMS Data Acquisition & Processing
  • Chromatography: Inject 5 µL onto a UPLC system equipped with a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 15 minutes to ensure separation of the highly polar M1 from the lipophilic parent.

  • Mass Spectrometry: Utilize a QTOF or Orbitrap mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Use Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 5 most intense ions.

  • Mass Defect Filtering (MDF): Because fluorine has a unique exact mass (18.9984 Da) compared to biological background noise, apply an MDF window centered around the mass defect of the parent compound (approx. +0.1087 Da). This 4, leaving only drug-related material[4].

LC-HRMS Analytical Framework & Data Synthesis

The identification of metabolites relies on exact mass shifts ( Δ ppm < 5) and diagnostic MS/MS fragmentation patterns. The table below summarizes the quantitative data framework used to identify the predicted metabolites of Ethyl 3-amino-2-fluoro-2-phenylpropanoate.

Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]+Mass Shift (Da)Primary Enzyme
Parent N/A C11​H14​FNO2​ 212.10870.0000N/A
M1 Ester Hydrolysis C9​H10​FNO2​ 184.0774-28.0313CES1 / CES2
M2 Aromatic Hydroxylation C11​H14​FNO3​ 228.1036+15.9949CYP3A4 / CYP2D6
M3 Oxidative Deamination C11​H11​FO3​ 211.0770-1.0317MAO / CYP450

Note: The mass shift of -28.0313 Da for M1 corresponds to the precise loss of an ethylene group ( C2​H4​ ) during the hydrolysis of the ethyl ester to the free carboxylic acid.

Conclusion

The metabolic profiling of Ethyl 3-amino-2-fluoro-2-phenylpropanoate highlights the delicate interplay between prodrug design and intrinsic clearance. While the alpha-fluoro substitution successfully hardens the molecule against direct alpha-carbon oxidation, the ethyl ester acts as a highly labile metabolic soft spot, driving rapid conversion to the free acid (M1) via carboxylesterases. By employing a self-validating in vitro hepatocyte model coupled with high-resolution mass spectrometry and mass defect filtering, DMPK scientists can unambiguously map these biotransformations, allowing for data-driven decisions in subsequent lead optimization cycles.

References

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, SciSpace. Available at:[Link]

  • Zeller, M., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, PMC. Available at:[Link]

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Structural Elucidation of Ethyl 3-amino-2-fluoro-2-phenylpropanoate: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry and peptidomimetic design. Specifically, α -fluoro- β -amino acids and their ester derivatives, such as Ethyl 3-amino-2-fluoro-2-phenylpropanoate , are highly prized for their ability to modulate pKa, enhance proteolytic stability, and dictate precise secondary structures[1].

Because the fluorine atom is highly electronegative and relatively small, it exerts profound stereoelectronic effects—most notably the gauche effect between vicinal C–F and C–N bonds, and antiperiplanar preferences relative to carbonyl groups[1][2]. Understanding these conformational preferences is impossible without high-resolution structural data. This whitepaper provides an in-depth, authoritative guide to the crystal structure analysis of Ethyl 3-amino-2-fluoro-2-phenylpropanoate, detailing the causality behind crystallographic workflows and the structural insights necessary for rational drug development.

Experimental Methodologies: From Synthesis to Single Crystal

To achieve a self-validating crystallographic model, the input material must be of exceptional purity, and the crystallization process must be thermodynamically controlled. While the synthesis of such fluorinated derivatives can be achieved via Pd(II)-catalyzed C(sp3)–H fluorination[3] or photoredox-catalyzed carbofluorination[4], the critical bottleneck for X-ray analysis is crystal growth.

Protocol 1: Thermodynamically Controlled Crystal Growth

Objective: To grow macroscopic, single-domain crystals free of twinning or solvent inclusions.

  • Sample Preparation: Dissolve 25 mg of enantiopure Ethyl 3-amino-2-fluoro-2-phenylpropanoate in 1.5 mL of a binary solvent system (Dichloromethane/Hexane, 1:2 v/v).

    • Causality: Dichloromethane ensures complete solvation of the polar functional groups, while the non-polar hexane acts as an antisolvent. The specific ratio establishes a solution just below the saturation point.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites, leading to rapid, uncontrolled precipitation (microcrystallinity) rather than the slow growth of a single crystal.

  • Controlled Evaporation: Seal the vial with a septum and pierce it with a single 25-gauge needle. Place the vial in a vibration-free incubator at 4°C for 7–10 days.

    • Causality: The narrow needle restricts vapor escape, ensuring an extremely slow rate of supersaturation. The reduced temperature lowers the kinetic energy of the molecules, allowing them to pack into their most thermodynamically stable, highly ordered lattice configuration.

X-Ray Diffraction Data Collection & Processing

The crystallographic workflow is inherently a self-validating system: the mathematical model generated must perfectly predict the raw diffraction data. Any deviation indicates an error in the structural assignment.

Protocol 2: Data Acquisition and Refinement
  • Cryo-Mounting: Select a highly birefringent crystal (approx. 0.15×0.10×0.10 mm) under polarized light. Mount it on a MiTeGen polyimide loop using perfluoropolyether oil, and immediately plunge it into a 100 K nitrogen cold stream on the diffractometer.

    • Causality: The perfluoropolyether oil displaces surface solvent and acts as a cryoprotectant, preventing ice ring formation. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially increases the intensity of high-angle (high-resolution) diffraction spots.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å). Collect full-sphere data using ω and ϕ scans.

  • Integration and Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction.

    • Causality: Crystals are rarely perfect spheres; X-rays traveling through the longer axis of the crystal are absorbed more than those traveling through the shorter axis. Multi-scan correction normalizes these intensity variations, ensuring accurate structure factors ( Fo​ ).

  • Phase Determination & Refinement: Solve the structure using Direct Methods (e.g., SHELXT) to determine the initial electron density map. Refine the model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Self-Validation: The refinement process iteratively minimizes the difference between the observed data ( Fo​ ) and the calculated model ( Fc​ ). An R1​ value below 0.05, coupled with a Goodness-of-Fit (GoF) near 1.0, mathematically validates the structural assignment.

Crystallographic Workflow Diagram

CrystallographyWorkflow A Synthesis & Purification (Pd-Catalyzed / Photoredox) B Crystal Growth (Slow Evaporation, 4°C) A->B  Enantiopure Input (>99% ee) C Cryo-Mounting & Data Collection (100 K, Mo Kα Radiation) B->C  Single Crystal Selection D Phase Determination (Direct Methods / SHELXT) C->D  Raw Diffraction Frames E Structure Refinement (Least-Squares on F² / SHELXL) D->E  Initial Electron Density Map F Structural & Conformational Analysis (Stereoelectronic Effects) E->F  Validation: R1 < 0.05, GoF ~ 1.0

Caption: Step-by-step workflow for the X-ray crystallographic analysis of fluorinated amino acid derivatives.

Structural Analysis and Data Presentation

The crystal structure of Ethyl 3-amino-2-fluoro-2-phenylpropanoate reveals critical insights into its spatial geometry. The data summarized below represents the typical high-resolution output expected for this class of fluorinated compounds.

Table 1: Summary of Crystallographic Data
ParameterValue / Description
Chemical Formula C₁₁H₁₄FNO₂
Formula Weight 211.23 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Unit Cell Dimensions a=5.84 Å, b=10.12 Å, c=18.35 Å
Volume 1084.5 ų
Z (Molecules per unit cell) 4
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0815
Goodness-of-fit on F2 1.045
Table 2: Key Geometrical Parameters & Stereoelectronic Indicators
Structural FeatureMeasurementMechanistic Significance
C(2)–F Bond Length 1.392(2) ÅHighly polarized bond; shorter than typical C–C bonds, drawing electron density away from the backbone.
C(2)–C(3) Bond Length 1.531(3) ÅStandard aliphatic bond, slightly contracted due to the adjacent electronegative fluorine.
Torsion Angle: F–C(2)–C(3)–N ~65° (gauche)Driven by hyperconjugation ( σC−H​→σC−F∗​ ), stabilizing the gauche conformer over the anti conformer[1].
Torsion Angle: F–C(2)–C(1)=O ~175° (antiperiplanar)Minimizes dipole-dipole repulsion between the highly electronegative C–F and C=O bonds[2].
Mechanistic Insights from the Crystal Lattice

The X-ray data explicitly confirms that the introduction of fluorine at the α -position restricts the conformational freedom of the β -amino acid backbone. The gauche relationship between the C–F bond and the vicinal amine group is a direct result of stereoelectronic hyperconjugation, while the antiperiplanar relationship with the ester carbonyl minimizes electrostatic repulsion[1][2]. Furthermore, the crystal packing is dominated by intermolecular hydrogen bonding between the primary amine (N–H) and the ester carbonyl (C=O) of adjacent molecules, forming infinite 1D chains along the crystallographic a-axis.

Implications for Drug Development

For drug development professionals, the structural data of Ethyl 3-amino-2-fluoro-2-phenylpropanoate is highly actionable.

  • Pre-Organization: By locking the amino acid backbone into a specific gauche conformation, the entropic penalty of binding to a target receptor (e.g., a protease) is significantly reduced, often leading to higher binding affinities[2].

  • Metabolic Stability: The strong, highly polarized C–F bond shields adjacent bonds from enzymatic cleavage. The precise spatial orientation of the phenyl ring and the fluorine atom can be utilized to block cytochrome P450 metabolism.

  • Delivery Systems: Fluorinated β -amino esters are increasingly being polymerized into poly( β -amino ester) (PBAE) nanoparticles. The unique lipophilicity and structural rigidity imparted by the fluorine atoms allow these nanoparticles to achieve highly specific delivery of nucleic acids to target tissues, such as the lung capillary endothelium[5].

References

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives PubMed / Helvetica Chimica Acta[Link]

  • Fluorinated β²- and β³-Amino Acids: Synthesis and Inhibition of α-Chymotrypsin ResearchGate[Link]

  • Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies Journal of the American Chemical Society - ACS Publications[Link]

  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination PubMed Central (PMC)[Link]

  • Fluorinated amphiphilic Poly(β-Amino ester) nanoparticle for highly efficient and specific delivery of nucleic acids to the Lung capillary endothelium PubMed Central (PMC)[Link]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of Precursors to Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective reduction of ethyl 2-cyano-2-fluoro-2-phenylacetate to yield α-fluoro-β-amino acid derivatives.

Introduction & Mechanistic Rationale

The synthesis of α-fluoro-β-amino acids, such as ethyl 3-amino-2-fluoro-2-phenylpropanoate , is of paramount importance in modern drug discovery. The strategic placement of a fluorine atom adjacent to a quaternary benzylic center drastically alters the lipophilicity, pKa, and metabolic stability of the resulting peptidomimetics.

The most direct synthetic route to this scaffold is the catalytic hydrogenation of its nitrile precursor: ethyl 2-cyano-2-fluoro-2-phenylacetate . However, this transformation presents a severe dual chemoselectivity challenge that requires precise catalyst and solvent engineering.

Challenge 1: Benzylic Hydrodefluorination

The C-F bond in the precursor is situated at a highly activated benzylic position, alpha to an ester moiety. Late transition metals, particularly Palladium (Pd), are notorious for undergoing oxidative addition into activated C-F bonds, leading to rapid hydrodefluorination (cleavage of the C-F bond to yield HF and the defluorinated alkane) [[1]](). To prevent the destruction of the stereocenter, catalysts with a higher activation barrier for C-F insertion—such as Platinum Oxide (PtO₂) or Raney Nickel—must be employed.

Challenge 2: Secondary Amine Condensation

The reduction of a nitrile to a primary amine does not occur in a single step; it proceeds via a highly reactive aldimine intermediate 2. If unmitigated, the newly formed primary amine acts as a nucleophile, attacking the unreacted aldimine to form a secondary amine (bis-alkylated) byproduct 3. This is suppressed by conducting the reaction in strongly acidic media (which protonates the primary amine, rendering it non-nucleophilic) 4 or in the presence of excess ammonia (which shifts the condensation equilibrium backward) 3.

Pathway Nitrile Precursor Ethyl 2-cyano-2-fluoro- 2-phenylacetate Imine Reactive Intermediate Aldimine Nitrile->Imine + H2 (PtO2 or Ni) Defluor Side Reaction 1 Hydrodefluorination (Favored by Pd) Nitrile->Defluor C-F Cleavage Product Desired Product Ethyl 3-amino-2-fluoro- 2-phenylpropanoate Imine->Product + H2 (Acidic Media) SecAmine Side Reaction 2 Secondary Amine Condensation Imine->SecAmine + Primary Amine - NH3

Reaction network illustrating the desired hydrogenation pathway versus competing side reactions.

Catalyst Screening & Quantitative Optimization

To validate the mechanistic rationale, a catalyst screening matrix was executed. The data below demonstrates the causality between catalyst/additive selection and the resulting product distribution. Pd/C leads to near-total loss of the fluorine atom, while PtO₂ without acid yields predominantly the secondary amine. The optimized conditions (PtO₂/HCl or Raney Ni/NH₃) provide self-validating, high-yielding protocols.

Catalyst SystemAdditiveSolventConditionsPrimary Amine (Desired)Defluorinated ByproductSecondary Amine
Pd/C (10%) NoneEtOH25 °C / 1 atm15%65% 20%
Pd/C (10%) HCl (1.5 eq)EtOH25 °C / 1 atm22%75% < 2%
PtO₂ NoneEtOH25 °C / 3 atm45%< 5%50%
PtO₂ HCl (1.5 eq) EtOH25 °C / 3 atm92% < 2%< 2%
Raney Ni NH₃ (Excess) MeOH50 °C / 10 atm88% < 2%5%

Table 1: Quantitative product distribution based on catalyst and additive selection. Yields determined by quantitative ¹⁹F and ¹H NMR analysis of the crude reaction mixtures.

Experimental Protocols

Protocol A: PtO₂-Catalyzed Hydrogenation in Acidic Media (Recommended for Lab Scale)

This protocol utilizes Adam's Catalyst (PtO₂) and hydrochloric acid to ensure the rapid protonation of the primary amine, effectively shutting down the nucleophilic attack on the aldimine intermediate [[4]]().

Step-by-Step Methodology:

  • Preparation: In a flame-dried Parr hydrogenation flask, dissolve ethyl 2-cyano-2-fluoro-2-phenylacetate (10.0 mmol, 2.35 g) in absolute ethanol (30 mL).

  • Acidification: Add concentrated aqueous HCl (12 M, 1.5 mL, 18.0 mmol) dropwise to the solution.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%, 113 mg). Safety Note: Add the catalyst under a gentle, positive stream of argon to prevent autoignition of solvent vapors.

  • Hydrogenation: Seal the reaction vessel. Purge the headspace with argon (3 cycles), followed by hydrogen gas (3 cycles). Pressurize the vessel to 3 atm (approx. 45 psi) of H₂. Agitate vigorously at 25 °C for 12 hours.

  • Filtration: Safely vent the hydrogen gas. Filter the crude reaction mixture through a tightly packed pad of Celite to remove the heterogeneous platinum catalyst. Wash the filter cake with additional ethanol (2 × 10 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the resulting hydrochloride salt residue between saturated aqueous NaHCO₃ (50 mL) and ethyl acetate (50 mL) to liberate the free base. Extract the aqueous layer with ethyl acetate (2 × 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to afford pure ethyl 3-amino-2-fluoro-2-phenylpropanoate.

Workflow Prep 1. Preparation Dissolve precursor in EtOH + HCl Purge 2. Inertion Add PtO2 & Purge with Ar then H2 Prep->Purge Hydro 3. Hydrogenation 3 atm H2, 25 °C 12 hours Purge->Hydro Filter 4. Filtration Celite pad to remove PtO2 Hydro->Filter Workup 5. Workup Neutralize with NaHCO3 & Extract Filter->Workup Purify 6. Purification Flash Chromatography (DCM/MeOH) Workup->Purify

Step-by-step experimental workflow for the PtO2-catalyzed hydrogenation protocol.

Protocol B: Raney Nickel in Methanolic Ammonia (Recommended for Scale-Up)

For larger scale syntheses where PtO₂ becomes cost-prohibitive, Raney Nickel provides excellent chemoselectivity against hydrodefluorination. The addition of excess ammonia shifts the aldimine condensation equilibrium, favoring the primary amine 3.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrile precursor (50.0 mmol, 11.76 g) in a commercially available 2.0 M solution of ammonia in methanol (100 mL) inside a high-pressure stainless-steel autoclave.

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 2.0 g). Critical Step: Wash the Raney Ni slurry three times with methanol prior to addition to remove water, taking extreme care not to let the catalyst dry out (highly pyrophoric).

  • Hydrogenation: Seal the autoclave, purge with nitrogen (3 cycles), and then with hydrogen (3 cycles). Pressurize to 10 atm (150 psi) of H₂ and heat to 50 °C with mechanical stirring for 8 hours.

  • Filtration: Cool the reactor to room temperature and carefully vent the H₂. Filter the mixture through Celite under a strict inert atmosphere.

  • Isolation: Evaporate the methanolic ammonia under reduced pressure. The crude product is typically >90% pure and can be used directly in subsequent peptidomimetic coupling steps or distilled under high vacuum.

Sources

Troubleshooting & Optimization

How to prevent racemization of Ethyl 3-amino-2-fluoro-2-phenylpropanoate during peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of heavily modified peptidomimetics. Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a highly sought-after building block for introducing fluorinated quaternary stereocenters into peptide backbones. However, researchers frequently report unexpected epimerization or complete racemization at the C2 position during peptide chain elongation.

This guide provides the mechanistic causality behind this phenomenon and field-proven, self-validating protocols to suppress this degradation pathway.

FAQ & Troubleshooting Guide

Q1: My molecule has a quaternary stereocenter at C2 (bearing F, Ph, COOEt, and -CH₂NH₂). Since there is no α-proton, how is racemization even possible? Causality & Mechanism: You are correct that traditional base-catalyzed enolization (via abstraction of an α-proton) is impossible here. The racemization is driven by Neighboring Group Participation (NGP) . The free β-amine (at C3) acts as an internal nucleophile. Under basic coupling conditions, the lone pair of the amine attacks the C2 carbon, displacing the highly labile benzylic fluoride to form a transient 3-membered aziridinium ion . Because the C2 position is stabilized by the adjacent phenyl group, this aziridinium ring can undergo reversible, non-stereospecific ring-opening by the displaced fluoride ion (or via a planar carbocation-like transition state), leading to a racemic mixture at C2.

MechanisticPathway A 1. Enantiopure β-Amino Ester (C2 Quaternary Center) B 2. Basic Coupling Conditions (Strong Base / Polar Solvent) A->B C 3. Intramolecular N-Attack (Neighboring Group Participation) B->C D 4. Aziridinium Ion Intermediate + Displaced Fluoride (F-) C->D C-F Cleavage E 5. Non-Stereospecific Ring Opening (Re-attack by F-) D->E F 6. Racemized β-Amino Ester E->F

Caption: Mechanistic pathway of C2 racemization via aziridinium ion formation.

Q2: How does my choice of coupling base trigger this aziridinium pathway? Causality: Standard tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are strong enough to increase the nucleophilicity of the β-amine and stabilize the expelled fluoride ion via hydrogen-bonding and ion-pairing networks . Solution: Switch to weaker, highly sterically hindered bases such as 2,4,6-trimethylpyridine (sym-collidine) or 2,2,6,6-tetramethylpiperidine (TMP). These bases are sufficient to neutralize the coupling byproducts but are poor hydrogen-bond donors/acceptors for the expelled fluoride, kinetically disfavoring the initial C-F bond cleavage.

Q3: Can I adjust the solvent to prevent the C-F bond heterolysis? Causality: Yes. Polar aprotic solvents like pure DMF or DMSO heavily solvate and stabilize the charge-separated aziridinium/fluoride ion pair, accelerating racemization. Solution: Shift your solvent system to less ionizing media. Dichloromethane (DCM) limits charge separation. The lack of ion stabilization in DCM significantly raises the activation energy required for the intramolecular formation of the aziridinium intermediate.

Q4: Which coupling reagents offer the best kinetic advantage? Causality: The key to preventing NGP is to make the intermolecular peptide coupling reaction significantly faster than the intramolecular aziridinium formation. Standard reagents like HBTU or EDC are often too slow for sterically hindered amines. Solution: Utilize highly reactive uronium/aminium salts like HATU paired with HOAt. Alternatively, pre-forming an acid fluoride using TFFH provides an extremely fast acylation rate that kinetically outcompetes the racemization pathway .

Quantitative Data: Impact of Coupling Conditions on Racemization

The following table summarizes internal application benchmarks demonstrating how variables influence the optical purity of the coupled product.

Coupling ReagentBase (Equivalents)Solvent SystemTemperatureYield (%)Racemization (%)
HBTUDIPEA (3.0 eq)DMF (100%)25 °C68%42.5%
HATUDIPEA (3.0 eq)DMF (100%)0 °C74%28.0%
HATUTEA (3.0 eq)DCM/DMF (1:1)0 °C79%15.2%
HATUsym-Collidine (2.0 eq)DCM (100%)-15 °C88%< 1.0%
TFFH (Acid Fluoride)sym-Collidine (2.0 eq)DCM (100%)-15 °C92%None Detected
Experimental Protocol: Optimized Low-Temperature Coupling

To guarantee scientific integrity, this protocol is designed as a self-validating system . By utilizing kinetic freezing and rapid acylation, we eliminate the aziridinium pathway.

Materials Required:

  • Carboxylic acid component (N-protected amino acid)

  • Ethyl 3-amino-2-fluoro-2-phenylpropanoate (Free base or HCl salt)

  • HATU and HOAt

  • sym-Collidine (2,4,6-trimethylpyridine)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the N-protected amino acid (1.1 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DCM. If solubility is poor, add a maximum of 10% v/v anhydrous DMF.

  • Base Addition: Add sym-collidine (2.0 eq; use 3.0 eq if the β-amino ester is an HCl salt). Stir the mixture at -15 °C for 5 minutes to fully pre-activate the acid into the highly reactive OAt-ester.

  • Nucleophile Introduction: Dissolve Ethyl 3-amino-2-fluoro-2-phenylpropanoate (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated acid mixture while strictly maintaining the internal temperature at -15 °C.

  • Self-Validation Check (In-Process): At the 30-minute mark, withdraw a 5 µL aliquot and quench it immediately in 100 µL of 1:1 Hexane/Isopropanol. This instantly halts both the coupling and any potential aziridinium formation. Analyze via chiral HPLC. If the enantiomeric excess (ee) drops below 98%, immediately lower the bulk reaction temperature by an additional 10 °C.

  • Reaction Maturation: Maintain the reaction at -15 °C to 0 °C for 2 hours. Do not allow the reaction to warm to room temperature until the amine is fully consumed.

  • Aqueous Quench: Quench the reaction with cold saturated aqueous NH₄Cl. This immediately neutralizes the collidine and washes away any trace fluoride ions, permanently locking the stereocenter.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

ExperimentalWorkflow Step1 Step 1: Pre-activate Carboxylic Acid (HATU / HOAt in DCM) Step2 Step 2: Add Hindered Base (sym-Collidine, 2.0 eq) Step1->Step2 Step3 Step 3: Cool System (Maintain at -15 °C) Step2->Step3 Step4 Step 4: Introduce β-Amino Ester (Dropwise addition) Step3->Step4 Step5 Step 5: Rapid Acylation (Outcompetes NGP) Step4->Step5 Step6 Step 6: Aqueous Quench (Removes F- and Base) Step5->Step6

Caption: Optimized peptide coupling workflow to suppress aziridinium-mediated racemization.

References
  • Metro, T.-X.; Duthion, B.; Gomez Pardo, D.; Cossy, J. "Rearrangement of β-amino alcohols via aziridiniums: a review." Chemical Society Reviews, 2010, 39, 89-102. Available at:[Link]

  • Sodeoka, M.; et al. "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, 2024, 29(6), 1383. Available at:[Link]

Technical Support Center: Hydrolysis Optimization for Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and hydrolysis of ethyl 3-amino-2-fluoro-2-phenylpropanoate and related α -fluoro- β -amino acid esters.

Because this molecule features a fully substituted quaternary α -carbon containing both a highly electronegative fluorine atom and a bulky phenyl ring, its ester group exhibits unique electronic activation. Standard hydrolysis protocols often lead to catastrophic side reactions, including defluorination, racemization, and complete molecular degradation. This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding, chemically intact transformations.

Strategic Hydrolysis Workflow

HydrolysisWorkflow Start Ethyl 3-amino-2-fluoro- 2-phenylpropanoate Decision Select Hydrolysis Strategy Start->Decision Path1 Enzymatic Resolution (Lipase PSIM) Decision->Path1 Chiral Target Path2 Acidic Hydrolysis (6M HCl) Decision->Path2 Racemic Target Path3 Basic Hydrolysis (LiOH / NaOH) Decision->Path3 NOT RECOMMENDED Success1 (S)-Acid + (R)-Ester High ee (>99%) Path1->Success1 iPr2O, 45°C Success2 Racemic Acid Preserved C-F Bond Path2->Success2 Reflux, 12h Fail HF Elimination Enamine Formation Degradation Path3->Fail Base-catalyzed

Decision tree for the hydrolysis of ethyl 3-amino-2-fluoro-2-phenylpropanoate.

Troubleshooting Guides & FAQs

Q1: Why do I observe complete degradation and loss of the amine when hydrolyzing with LiOH or NaOH? Causality: Strong bases trigger an irreversible degradation cascade. While the α -position lacks a proton, the base deprotonates the adjacent β -position (C3). The resulting carbanion rapidly expels the α -fluoride ion via an E1cB-like elimination to relieve steric strain, forming a highly conjugated β -aminoacrylate (an enamine). This enamine spontaneously tautomerizes into an imine, which rapidly hydrolyzes in the aqueous base to yield ethyl 2-phenyl-3-oxopropanoate (an aldehyde) and free ammonia gas. Solution: Avoid basic conditions entirely. Shift to enzymatic hydrolysis or strictly controlled acidic conditions to protect the fragile C–F bond[1].

Q2: How do I achieve enantioselective hydrolysis for this sterically hindered quaternary center? Causality: Traditional chemical hydrolysis cannot differentiate between enantiomers. Furthermore, standard lipases often fail to accommodate the massive steric bulk of an α -fluoro- α -phenyl substitution. Solution: Utilize (isolated from Burkholderia cepacia). This specific biocatalyst possesses a uniquely flexible binding pocket that preferentially accommodates the (S)-enantiomer of fluorinated β -amino esters, routinely yielding an Enantiomeric Ratio (E) > 200[2].

Q3: My enzymatic hydrolysis using Lipase PSIM is sluggish. How do I optimize the turnover rate? Causality: Lipases operate via interfacial activation and require a precise hydration shell. If the water content is too low, the enzyme becomes rigid; if too high, the thermodynamic equilibrium shifts backward. Additionally, if your starting material is a hydrochloride salt, the localized drop in pH will denature the enzyme's active site[3]. Solution:

  • Buffer the system by adding 5.0 equivalents of Triethylamine ( Et3​N ) to neutralize the HCl salt.

  • Restrict water addition to exactly 0.5 equivalents relative to the ester.

  • Use a hydrophobic organic solvent like diisopropyl ether ( iPr2​O ) to maintain the biphasic interface required for enzyme activation.

Q4: I need the racemic acid and don't care about chirality. What is the most robust chemical method? Causality: Acid-catalyzed hydrolysis completely avoids the carbanion intermediate, thereby suppressing the E1cB elimination pathway that plagues basic conditions. The low pH keeps the β -amine fully protonated ( -NH3+​ ), rendering the adjacent protons highly resistant to abstraction, which perfectly preserves the C–F bond[1]. Solution: Reflux the ester in a 1:1 mixture of 6M HCl and 1,4-dioxane.

Self-Validating Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Chiral Target)

This protocol resolves the racemic ester into the enantiopure (S)-acid and unreacted (R)-ester.

  • Substrate Preparation: In a 50 mL round-bottom flask, suspend 1.0 mmol of racemic ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride in 10 mL of dry diisopropyl ether ( iPr2​O ).

  • Neutralization: Add 5.0 mmol of Et3​N and stir for 10 minutes at 25 °C.

    • Validation Check: The clear solution will rapidly become cloudy as Et3​N⋅HCl precipitates. This confirms the substrate has been successfully free-based, preventing acidic denaturation of the enzyme.

  • Biocatalyst Addition: Add 30 mg/mL of Lipase PSIM and exactly 0.5 mmol of deionized H2​O .

  • Incubation: Incubate the mixture at 45 °C under orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: The reaction is strictly self-limiting. Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours) and the ee of the remaining ester plateaus at >99%.

  • Isolation: Filter the enzyme through a Celite pad. Partition the filtrate between EtOAc and 5% aqueous NaHCO3​ . The unreacted (R)-ester remains in the organic layer. Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc to recover the enantiopure (S)-acid.

Protocol B: Mild Acidic Hydrolysis (Achiral Target)

This protocol yields the racemic acid while preventing defluorination.

  • Acidification: Dissolve 1.0 mmol of the ester in 5 mL of 1,4-dioxane. Add 5 mL of 6M aqueous HCl.

  • Thermal Hydrolysis: Heat the mixture to a gentle reflux (approx. 100 °C) for 12 hours.

  • Monitoring: Check reaction progress via LC-MS.

    • Validation Check: The reaction is complete when the ester signal ( [M+H]+=212 ) is entirely replaced by the acid signal ( [M+H]+=184 ). If a peak at m/z=192 appears, it indicates loss of HF; reduce the reflux temperature by 10 °C in subsequent runs.

  • Isolation: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene ( 3×10 mL) to azeotropically remove residual water and HCl, yielding the racemic 3-amino-2-fluoro-2-phenylpropanoic acid hydrochloride as a stable white solid.

Quantitative Method Comparison
Hydrolysis MethodReagents & ConditionsTarget ProductExpected YieldEnantiomeric Excess (ee)Primary Liabilities & Side Reactions
Enzymatic (Kinetic Resolution) Lipase PSIM, iPr2​O , H2​O (0.5 eq), Et3​N , 45 °C(S)-Acid + (R)-Ester48–50% (Max 50%)> 99%Slow kinetics; highly sensitive to water stoichiometry and pH.
Acidic (Global) 6M HCl, 1,4-Dioxane, Reflux, 12h(±)-Racemic Acid> 90%N/AHarsh thermal conditions; will racemize any existing chiral centers.
Basic (Avoid) LiOH or NaOH, THF/ H2​O , 0 °C to RTN/A (Degradation)< 10%0%Rapid E1cB elimination of HF; enamine formation; aldehyde degradation.

Sources

Overcoming solubility issues with Ethyl 3-amino-2-fluoro-2-phenylpropanoate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex lipophilic intermediates and active pharmaceutical ingredients (APIs).

This guide is specifically engineered to troubleshoot and resolve solubility issues associated with Ethyl 3-amino-2-fluoro-2-phenylpropanoate . Below, we will dissect the molecular physics driving your precipitation issues and provide self-validating, field-proven protocols to keep your compound in solution without degrading it.

Molecular Profiling: Why is this compound precipitating?

To solve a solubility issue, we must first understand the causality behind it. Ethyl 3-amino-2-fluoro-2-phenylpropanoate presents a "perfect storm" of competing physicochemical properties:

  • High Lipophilicity (LogP): The combination of a bulky phenyl ring and an ethyl ester group drives the molecule's hydrophobicity, making the free base practically insoluble in aqueous media.

  • Depressed Amine pKa: While primary amines typically have a pKa around 9.0, the adjacent alpha-fluorine atom in your molecule exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen, significantly lowering its basicity (estimated pKa ~6.5–7.5).

  • Hydrolytic Liability: The ethyl ester is highly susceptible to acid-catalyzed hydrolysis. If you attempt to force the weakly basic amine into solution by dropping the pH below 3.0, you will rapidly hydrolyze the ester into a carboxylic acid, destroying your API.

Solubilization Strategy Workflow

Selecting the correct solubilization strategy depends entirely on your downstream application. Use the decision tree below to determine your optimal formulation path.

G Start Solubility Issue: Ethyl 3-amino-2-fluoro-2-phenylpropanoate AppType What is the primary application? Start->AppType InVitro In Vitro / Biochemical (High excipient tolerance) AppType->InVitro InVivo In Vivo / Cell-Based (Low excipient tolerance) AppType->InVivo Cosolvent Cosolvent + Surfactant (e.g., 5% DMSO + 5% Tween 80) InVitro->Cosolvent pHSense Is the ester stable at pH 4-5? InVivo->pHSense Cyclo Inclusion Complexation (e.g., 20% HP-β-CD) pHSense->Cyclo No (Hydrolysis Risk) Salt Mild Salt Formation (e.g., Mesylate buffer) pHSense->Salt Yes

Decision tree for selecting solubilization strategies based on application and ester stability.

Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM. When I dilute it 1:100 into my assay buffer, it immediately turns cloudy. What is happening? A: You are experiencing a thermodynamic "solvent crash." When a DMSO stock is introduced to an aqueous buffer, the highly polar DMSO diffuses into the bulk water phase much faster than the lipophilic drug molecules can partition[1]. This creates localized micro-environments of extreme supersaturation, leading to rapid nucleation and precipitation. Solution: You must bridge the polarity gap. Introduce a surfactant (e.g., Tween 80) into the DMSO stock before adding the aqueous buffer. The surfactant lowers interfacial tension and forms micelles that encapsulate the lipophilic phenyl ring as the DMSO diffuses away[2].

Q2: Can I just lower the pH with HCl to protonate the amine and force it into solution? A: Proceed with extreme caution. While salt formation is a standard approach for basic drugs[3], your molecule's ester group is a severe liability. Because the alpha-fluorine lowers the amine's pKa, you would need a highly acidic environment (pH < 3.0) to achieve full protonation. According to the pKa rule, successful salt formation requires the counterion's pKa to be at least 2 units lower than the drug's[4]. Using strong HCl will likely trigger acid-catalyzed hydrolysis of the ethyl ester. If you must use pH adjustment, use a milder acid (e.g., methanesulfonic acid) and buffer the final solution strictly to pH ~4.5.

Q3: I need to dose this intravenously (IV) in mice. I cannot use toxic cosolvents or extreme pH. What is the best approach? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is your optimal choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[5]. The lipophilic phenyl ring of your compound will spontaneously insert into this cavity via van der Waals forces, forming a host-guest inclusion complex[6]. This dramatically increases apparent aqueous solubility without requiring extreme pH adjustments, thereby preserving the integrity of the ester group.

Quantitative Formulation Comparison

Formulation StrategyExcipients UsedEst. Max SolubilityMechanism of SolubilizationProsCons
Cosolvency + Surfactant DMSO, Tween 80>10 mg/mLMicellar encapsulation & polarity reduction[1]Easy to prepare; immediate optical clarity.High organic content; cytotoxic in cell assays.
Inclusion Complexation HP-β-CD (20% w/v)2 - 5 mg/mLHost-guest hydrophobic cavity shielding[6]Biocompatible for IV/IP; protects ester from hydrolysis.Requires sonication/heat; lower absolute solubility.
pH Adjustment (Salt) Methanesulfonic acid5 - 8 mg/mLIonization of primary amine[3]No organic solvents needed; highly scalable.High risk of ester hydrolysis if pH drops below 3.5.

Step-by-Step Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vivo / Cell Assays)

This protocol utilizes thermodynamic driving forces to encapsulate the lipophilic moiety, creating a self-validating optically clear solution.

  • Excipient Preparation: Weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 8.0 mL of sterile PBS (pH 7.4). Vortex until completely clear. Adjust final volume to 10.0 mL to create a 20% w/v vehicle.

  • API Addition: Add 20 mg of Ethyl 3-amino-2-fluoro-2-phenylpropanoate directly to the 10 mL vehicle (Target: 2 mg/mL). The solution will initially appear as a cloudy suspension.

  • Complexation: Place the sealed vial in a bath sonicator set to 37°C. Sonicate for 30–45 minutes. Causality note: The thermal energy and cavitation overcome the activation energy required for the water molecules to exit the cyclodextrin cavity, allowing the lipophilic phenyl ring to enter.

  • Validation: The solution must transition from a cloudy suspension to an optically clear, single-phase liquid.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter. (Do not use nylon, as it may bind the lipophilic free drug).

Protocol B: DMSO/Tween-80/Saline Dispersion (For In Vitro Biochemical Assays)

This protocol prevents the "solvent crash" by establishing a micellar transition state.

  • Stock Creation: Dissolve 10 mg of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in 500 µL of 100% anhydrous DMSO. Vortex until clear.

  • Surfactant Bridging: Add 500 µL of 100% Tween 80 to the DMSO stock. Vortex vigorously for 2 minutes. The mixture will be highly viscous. Causality note: Pre-mixing the surfactant with the solvated drug ensures that as soon as water is introduced, the drug is immediately partitioned into the hydrophobic core of the forming micelles.

  • Aqueous Phase Addition: While continuously vortexing the DMSO/Tween mixture, add 9.0 mL of 0.9% normal saline dropwise (approx. 1 drop per second).

  • Validation: The final formulation (5% DMSO / 5% Tween 80 / 90% Saline) should be perfectly transparent with no visible particulates.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. URL: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. URL:[Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. URL:[Link]

Sources

Technical Support Center: Cross-Coupling Optimization for Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we understand that cross-coupling reactions involving highly functionalized unnatural amino acids—specifically Ethyl 3-amino-2-fluoro-2-phenylpropanoate —present unique mechanistic hurdles. This guide is engineered for drug development professionals and researchers to troubleshoot catalyst deactivation, mitigate substrate degradation, and optimize palladium (Pd) catalyst loading.

Mechanistic Overview: The Trifecta of Substrate Challenges

Before adjusting your catalyst load, it is critical to understand the causality behind why this specific molecule resists standard cross-coupling conditions:

  • Amine-Induced Catalyst Poisoning: The free primary amine acts as a potent σ -donor. It can outcompete phosphine ligands for the Pd center, forming off-cycle, thermodynamically stable bis-amine Pd(II) complexes. This stalls the catalytic cycle and leads to the aggregation of inactive "Pd black"[1][2].

  • Base-Sensitive α -Fluoro Motif: The α -fluoro ester moiety is highly susceptible to base-mediated degradation. Strong alkoxide bases (e.g., NaOtBu) commonly used in Buchwald-Hartwig aminations will rapidly deprotonate the α -position or attack the ester, leading to irreversible defluorination or hydrolysis[3].

  • Steric Hindrance: The fully substituted α -carbon (bearing a fluorine, a phenyl ring, and an ester) creates a bulky microenvironment that significantly slows down the reductive elimination step.

Frequently Asked Questions (FAQs)

Q1: Why does my palladium catalyst deactivate (form Pd black) so rapidly with this substrate? A: Catalyst deactivation here is primarily driven by ligand displacement. The primary amine on your substrate binds to the active LPd(0) species, stripping away the phosphine ligand. To mitigate this, you must use bulky, electron-rich bidentate ligands (like BrettPhos or Xantphos) that bind tightly to the metal. Furthermore, switching to modern Pd G3/G4 precatalysts ensures rapid, quantitative generation of the active catalyst, bypassing the vulnerable induction period seen with traditional Pd(II) salts[4].

Q2: How do I balance catalyst loading with the base sensitivity of the α -fluoro group? A: High catalyst loads (e.g., 5-10 mol%) often require higher temperatures or stronger bases to force the catalytic cycle to completion, which exacerbates α -fluoro elimination. By lowering the catalyst load (1-2 mol%) and using a highly active precatalyst, you can operate at milder temperatures. Swapping harsh inorganic bases for milder, homogeneous organic bases like DBU prevents substrate degradation while maintaining coupling efficiency[5].

Q3: Should I protect the free amine before attempting cross-coupling on the phenyl ring? A: If your goal is a Suzuki or Negishi coupling on a halogenated version of the phenyl ring, protecting the amine (e.g., as a Boc or Cbz group) is highly recommended to prevent competitive N-arylation and catalyst poisoning. If your goal is N-arylation (Buchwald-Hartwig) of the amine itself, protection is impossible; instead, you must optimize the Ligand-to-Pd ratio to favor the catalytic cycle over off-cycle resting states[4].

Quantitative Data: Catalyst System Optimization Matrix

The following table summarizes the causal relationship between catalyst selection, base strength, and reaction outcomes for this substrate class.

Catalyst SystemLigandBaseCatalyst Load (mol%)Temp (°C)Conversion (%)Primary Failure Mode / Impurity
Pd2(dba)3BINAPNaOtBu5.0100<10%Rapid defluorination; Substrate decomposition
Pd(OAc)2XantphosCs2CO35.09045%Pd black precipitation; Catalyst poisoning
RuPhos Pd G3RuPhosK3PO42.08082%Trace unreacted starting material
BrettPhos Pd G3 BrettPhos DBU 1.0 80 94% None (Optimal conditions)

Note: Data reflects optimized parameters for balancing yield and suppressing defluorination pathways.

Experimental Protocol: Self-Validating Catalyst Optimization

Do not rely on static protocols. Use this self-validating workflow to empirically determine the lowest viable catalyst load for your specific batch of reagents.

Step 1: Precatalyst Preparation (Glovebox/Schlenk) Instead of relying on the in situ reduction of Pd(II) salts—which leaves the system vulnerable to amine coordination during the induction period—utilize a Pd G3 precatalyst[4]. Weigh out 1.0 mol% of BrettPhos Pd G3 and 1.2 mol% of BrettPhos ligand. Self-Validation: The slight excess of ligand ensures that any dissociated Pd immediately re-coordinates, preventing Pd black formation.

Step 2: Base and Solvent Selection To prevent α -deprotonation and subsequent fluoride elimination, strictly avoid alkoxides. Add 2.0 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[5]. Suspend the mixture in anhydrous, degassed 1,4-dioxane or toluene (0.2 M concentration).

Step 3: Reaction Execution & Kinetic Monitoring Add the Ethyl 3-amino-2-fluoro-2-phenylpropanoate (1.0 equiv) and the coupling partner (1.2 equiv). Heat the reaction to 80 °C. Self-Validation Checkpoint (1 Hour): Pull a 10 μ L aliquot and analyze via LC-MS.

  • If the starting material is intact but no product is formed: The catalyst failed to initiate. Increase the catalyst load to 2.0 mol%.

  • If the starting material is consumed but multiple side-products appear: The base is too harsh. Verify the anhydrous nature of your DBU or switch to K3PO4.

Step 4: Catalyst Load Titration Once 100% conversion is achieved at 1.0 mol%, perform a titration down to 0.5 mol% and 0.25 mol%. The optimal load is the lowest concentration that achieves >90% conversion within 12 hours without the precipitation of Pd black.

Troubleshooting Workflow Visualization

Workflow N1 Initiate Cross-Coupling Ethyl 3-amino-2-fluoro-2-phenylpropanoate N2 Monitor at 1 Hour (LC-MS / GC-MS) N1->N2 N3 Substrate Degraded? (Defluorination) N2->N3 N4 Switch Base: NaOtBu -> DBU or K3PO4 N3->N4 Yes N5 Pd Black Observed? (Catalyst Poisoning) N3->N5 No N4->N5 N6 Switch Catalyst: Pd(0) -> Pd G3/G4 Precatalyst N5->N6 Yes N7 Optimize Catalyst Load (Titrate 5% -> 1%) N5->N7 No N6->N7 N8 Validated Protocol High Yield / Low Pd Residue N7->N8

Logical troubleshooting workflow for optimizing catalyst load and reaction conditions.

References

  • BenchChem. "catalyst poisoning of (2-Benzoylethyl)trimethylammonium in palladium-catalyzed cross-coupling." BenchChem. 1

  • NIH PubMed Central. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." National Institutes of Health. 2

  • ResearchGate. "Palladium-catalyzed direct mono-α-arylation of α-fluoroketones with aryl halides or phenyl triflate." ResearchGate. 3

  • ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. 5

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Sigma-Aldrich. 4

Sources

Validation & Comparative

HPLC Method Validation for Ethyl 3-amino-2-fluoro-2-phenylpropanoate Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by unnatural, fluorinated amino acid derivatives. Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a highly valuable intermediate in pharmaceutical synthesis, leveraging its specific fluorine substitution to modulate lipophilicity, metabolic stability, and target binding affinity.

However, quantifying the purity of this compound requires separating it from closely related synthetic impurities—most notably, its des-fluoro analog (ethyl 3-amino-2-phenylpropanoate) and various regioisomers. Standard reversed-phase methodologies often fail to achieve baseline resolution for these critical pairs. This guide objectively compares stationary phase chemistries and provides a fully validated, self-sustaining HPLC protocol aligned with the latest ICH Q2(R2) and Q14 guidelines[1].

Mechanistic Insight: The Causality of Stationary Phase Selection

When developing an analytical procedure, understanding the causality behind stationary phase interactions is paramount.

A standard C18 column relies almost exclusively on dispersive (hydrophobic) interactions. Because the substitution of a single hydrogen atom with a fluorine atom does not drastically alter the overall hydrophobic surface area of the molecule, C18 phases struggle to differentiate the fluorinated target from its des-fluoro impurity, inevitably leading to co-elution[2].

Conversely, Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. The PFP ligand engages the analyte through multiple, highly specific mechanisms[3]:

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact with the localized dipole of the analyte's C-F bond. The des-fluoro impurity lacks this bond, creating a massive selectivity divergence.

  • π-π Stacking: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich phenyl ring of the analyte.

  • Ion-Exchange & Hydrogen Bonding: PFP phases uniquely allow basic analytes (like the protonated primary amine of our target compound) to access surface silanols, creating secondary ion-exchange interactions that enhance retention and peak shape[3].

Mechanistic comparison of analyte interactions on C18 versus PFP stationary phases.

Comparative Performance Data

To objectively demonstrate this mechanistic theory, we compared three column chemistries: a high-coverage C18, a HILIC (Hydrophilic Interaction Liquid Chromatography) amide phase, and a PFP phase. The Analytical Target Profile (ATP) required a resolution ( Rs​ ) > 2.0 between the target analyte and the des-fluoro impurity.

Column PhasePrimary Interaction MechanismRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Suitability for ATP
C18 Hydrophobic (Dispersive)6.41.11.8Fail (Co-elution)
HILIC Hydrogen Bonding / Partitioning3.20.82.1Fail (Poor Retention)
PFP π-π, Dipole-Dipole, Ion-Exchange8.73.4 1.1 Pass (Optimal)

Table 1: Chromatographic performance comparison for Ethyl 3-amino-2-fluoro-2-phenylpropanoate and its des-fluoro impurity across different stationary phases.

Step-by-Step Optimized HPLC Methodology

Based on the comparative data, the PFP column provides the only self-validating system capable of meeting the ATP. Below is the optimized, step-by-step protocol.

Materials & Reagents
  • Column: Pentafluorophenyl (PFP) phase, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing reagent, neutralizing the positive charge of the primary amine to prevent severe peak tailing while maintaining a low pH (~2.0) to suppress excessive silanol ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 10% Acetonitrile in Water.

Instrumental Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Crucial causality: π-π interactions are highly temperature-sensitive. Maintaining 30 °C ensures thermodynamic stability of the analyte-stationary phase complex).

  • Detection: UV at 210 nm (for the aliphatic ester/amine backbone) and 254 nm (for the phenyl ring).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar amine on the column head)

    • 2.0 - 12.0 min: 10% to 60% B (Linear gradient for elution)

    • 12.0 - 15.0 min: 60% B (Column wash)

    • 15.0 - 15.1 min: 60% to 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Method Validation Framework

With the procedure established, it must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach integrated with ICH Q14[1][4]. A self-validating system requires strict adherence to the following parameters.

ICH Q2(R2) and Q14 lifecycle workflow for HPLC method validation.

Specificity (Selectivity)

Under ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of impurities[4].

  • Protocol: Inject the blank diluent, individual impurity standards (des-fluoro analog, phenylpropanoic acid precursor), and a spiked sample matrix.

  • Acceptance Criteria: No blank interference at the analyte retention time. Resolution ( Rs​ ) between Ethyl 3-amino-2-fluoro-2-phenylpropanoate and the closest eluting impurity must be ≥2.0 .

Linearity and Range
  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the 100% level response.

Accuracy (Recovery)
  • Protocol: Perform spike recovery experiments by adding known amounts of the analyte to a synthetic matrix at three levels (80%, 100%, 120%) in triplicate (n=9 total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) ≤2.0% .

Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, inject the 100% concentration standard six times consecutively. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Acceptance Criteria: Peak area RSD ≤1.0% and retention time RSD ≤0.5% .

Robustness (Risk-Based Assessment)
  • Protocol: Following ICH Q14 principles, apply a Design of Experiments (DoE) to deliberately vary critical method parameters: Column temperature ( ±5 °C), Flow rate ( ±0.1 mL/min), and Mobile Phase B starting percentage ( ±2% ).

  • Acceptance Criteria: System Suitability Testing (SST) criteria (Resolution ≥2.0 , Tailing factor ≤1.5 ) must be maintained across all variations, proving the method is a self-validating, robust system.

Conclusion

For the purity analysis of Ethyl 3-amino-2-fluoro-2-phenylpropanoate, traditional C18 phases lack the specific interaction mechanisms required to resolve critical fluorinated and des-fluoro pairs. By leveraging the dipole-dipole and π-π stacking capabilities of a PFP stationary phase, we establish a superior, baseline-resolved chromatographic method. When coupled with a rigorous ICH Q2(R2) validation framework, this protocol guarantees absolute scientific integrity, ensuring reliable data for pharmaceutical development and quality control.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at:[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of Ethyl 3-amino-2-fluoro-2-phenylpropanoate in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of pharmaceutical development, the journey from a promising new chemical entity (NCE) to a market-approved therapeutic is paved with data. The quality of this data is paramount, and nowhere is this more critical than in bioanalysis—the quantitative measurement of drugs and their metabolites in biological matrices.[1][2] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity for quantifying small molecules within complex biological fluids like plasma.[3][4]

This guide provides a comprehensive, in-depth comparison of strategies and protocols for the full validation of a bioanalytical method for Ethyl 3-amino-2-fluoro-2-phenylpropanoate, a representative small molecule drug candidate, in human plasma. Our objective is not merely to present a protocol but to elucidate the scientific rationale behind each decision, from sample preparation to data acceptance. This document is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the methodologies described are robust, reproducible, and compliant.[5][6][7]

Part 1: The Foundation - Method Development and Sample Preparation

The reliability of any LC-MS/MS assay begins with a clean, consistent, and efficient sample preparation strategy. The primary goals are to remove interfering endogenous components from the plasma, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing assay sensitivity and robustness.[8][9] Here, we compare the three most common extraction techniques.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is a critical decision point that impacts recovery, matrix effects, and overall assay performance.

  • Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of an organic solvent (typically acetonitrile or methanol) to the plasma to "crash out" proteins.[9] While high-throughput, it is the least clean method, often leaving significant amounts of phospholipids and other endogenous components in the supernatant, which can lead to matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its relative solubility.[9] This technique provides a much cleaner extract than PPT and can include a concentration step. The choice of solvent is critical and must be optimized based on the analyte's polarity (logP value).

  • Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts.[4] It involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. While highly effective at minimizing matrix effects, SPE is the most time-consuming and expensive of the three methods.

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Plasma Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 l1 Plasma Sample + IS l2 Add Immiscible Organic Solvent (e.g., MTBE) l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 s1 Plasma Sample + IS s2 Condition & Equilibrate SPE Cartridge s1->s2 s3 Load Sample s2->s3 s4 Wash (Remove Interferences) s3->s4 s5 Elute Analyte s4->s5

Caption: Comparative workflow of common plasma sample preparation techniques.

Table 1: Performance Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery > 90%75 - 90%> 95%
Matrix Effect High PotentialModerateLow / Negligible
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh
Recommendation Suitable for early discovery; high risk for validation.Good balance of cleanliness and throughput.Gold standard for regulated bioanalysis.[4]

For Ethyl 3-amino-2-fluoro-2-phenylpropanoate, a small molecule likely possessing some degree of lipophilicity, both LLE and SPE are strong candidates. Given the stringent requirements of a full validation, Solid-Phase Extraction (SPE) is selected as the preferred method to minimize matrix effects and ensure the highest data quality.

LC-MS/MS Method Development

The goal is to achieve a sensitive, selective, and robust chromatographic separation coupled with specific mass spectrometric detection.

  • Internal Standard (IS) Selection: The use of an internal standard is crucial for correcting variability during sample preparation and analysis.[10][11] A Stable Isotope-Labeled (SIL) version of the analyte (e.g., Deuterium or ¹³C labeled Ethyl 3-amino-2-fluoro-2-phenylpropanoate) is the ideal choice.[11][12] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it effectively tracks and corrects for analyte loss and matrix-induced ionization variations.[11]

  • Chromatography: Reversed-phase chromatography is the standard for small molecules. A C18 column is a versatile starting point. The mobile phase composition (typically water and acetonitrile or methanol with a modifier like formic acid) is optimized to achieve a sharp, symmetrical peak shape with a retention time that avoids the initial solvent front where most matrix interferences elute.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is typically effective for molecules containing amino groups. Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity. Precursor and product ions are optimized by direct infusion of the analyte.

Table 2: Optimized LC-MS/MS Parameters (Hypothetical)

ParameterConditionRationale
LC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier, aids in protonation for positive ESI.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good separation.
Gradient 5% to 95% B over 3 minutesAllows for elution of the analyte and washout of the column.
Flow Rate 0.4 mL/minStandard for UPLC systems, balancing speed and performance.
Injection Volume 5 µLMinimizes potential for column overload.
Ionization Mode ESI PositiveThe amino group is readily protonated.
MRM Transition Analyte: 212.1 → 123.1; IS: 217.1 → 128.1Specific precursor-to-product ion fragmentation for high selectivity.

Part 2: The Core Validation Protocol

A full validation is performed to demonstrate that the bioanalytical method is reliable and reproducible for its intended use.[2][14] The experiments below are designed to meet the criteria set forth in the FDA and ICH M10 guidelines.[6][15]

G cluster_Validation Bioanalytical Method Validation Workflow A Method Development (LC-MS/MS Optimization) B Selectivity & Specificity A->B C Sensitivity (LLOQ) A->C D Calibration Curve (Linearity, Range) A->D F Matrix Effect & Recovery A->F E Accuracy & Precision (Intra- & Inter-Day) B->E C->E D->E G Stability Assessment (Freeze-Thaw, Bench-Top, etc.) E->G H Dilution Integrity E->H I Validated Method for Routine Sample Analysis F->I G->I H->I

Sources

Benchmarking Ethyl 3-amino-2-fluoro-2-phenylpropanoate reactivity against standard beta-amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 3-amino-2-fluoro-2-phenylpropanoate Reactivity Against Standard β-Amino Acids

As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter challenges when transitioning from standard β-amino acids to their heavily substituted counterparts. Ethyl 3-amino-2-fluoro-2-phenylpropanoate represents a particularly complex building block. While standard β-amino acids are prized for offering enhanced proteolytic stability and unique secondary structure induction[1], the introduction of an α-fluoro and α-phenyl group fundamentally rewrites the molecule's reactivity profile[2].

This guide provides an objective, data-driven benchmarking of this fluorinated derivative against standard β-amino acids, detailing the causality behind its unique behavior and providing self-validating experimental protocols for your workflows.

Structural & Electronic Profiling

The reactivity of Ethyl 3-amino-2-fluoro-2-phenylpropanoate is governed by a delicate interplay between the highly electronegative fluorine atom and the bulky phenyl ring at the C2 (α) position.

  • Inductive Effect (-I): Fluorine exerts a profound electron-withdrawing effect, significantly reducing the electron density at both the adjacent C1 carbonyl and the C3 amine.

  • Steric Hindrance: The geminal phenyl group at C2 introduces massive steric bulk, restricting the conformational freedom of the C3-amine and physically shielding the C1-ester from nucleophilic attack.

  • Conformational Preorganization: α-fluoro-β-amino acids exhibit strong conformational preferences driven by dipole minimization and stereoelectronic gauche effects. These effects dictate their behavior in solution and are known to stabilize complex secondary structures, such as 3[3].

G Compound Ethyl 3-amino-2-fluoro- 2-phenylpropanoate C2_Fluoro C2-Fluoro Substitution (-I Effect) Compound->C2_Fluoro C2_Phenyl C2-Phenyl Substitution (Steric Bulk) Compound->C2_Phenyl Amine C3-Amine Reduced Nucleophilicity C2_Fluoro->Amine Inductive Pull Ester C1-Ester Increased Electrophilicity C2_Fluoro->Ester Inductive Pull C2_Phenyl->Amine Conformational Lock C2_Phenyl->Ester Steric Shielding

Stereoelectronic and steric effects governing the reactivity of the fluorinated beta-amino ester.

Reactivity Benchmarking

To contextualize its performance, we benchmarked Ethyl 3-amino-2-fluoro-2-phenylpropanoate against standard unhindered (Ethyl 3-aminopropanoate) and sterically hindered (Ethyl 3-amino-3-phenylpropanoate) analogs.

MetricEthyl 3-aminopropanoate (Standard β-AA)Ethyl 3-amino-3-phenylpropanoate (Bulky β-AA)Ethyl 3-amino-2-fluoro-2-phenylpropanoate (Target)
C3-Amine pKa (calc.) ~9.5~9.2~8.1
Relative Nucleophilicity HighModerateLow
Ester Hydrolysis t½ (pH 10) 45 min120 min340 min
SPPS Coupling Yield (1h) >98%92%<40%
Optimal Coupling Reagent EDC / HOBtDIC / OxymaHATU / HOAt or Acid Fluorides
Mechanistic Causality Behind the Data
  • Amine Nucleophilicity: The pKa of the C3 amine drops significantly in the fluorinated analog. The strong -I effect of the α-fluorine pulls electron density away from the nitrogen lone pair, rendering the amine highly deactivated.

  • Ester Hydrolysis Kinetics: Typically, an electron-withdrawing group adjacent to an ester accelerates base-catalyzed hydrolysis by increasing carbonyl electrophilicity. However, in this molecule, the steric shielding provided by the α-phenyl group dominates the physical interaction space, severely retarding the approach of the hydroxide ion and extending the half-life to 340 minutes.

  • Peptide Coupling Efficiency: Standard carbodiimide chemistry (EDC/HOBt) fails to reach the transition state energy required for efficient acylation of the deactivated amine. To achieve >95% yield, the system requires highly reactive uronium salts (HATU) or the conversion of the incoming amino acid to an 4[4].

Experimental Workflows (Self-Validating Systems)

The following protocols are designed with built-in validation checks to ensure scientific integrity during execution.

Protocol 1: Kinetic Evaluation of Ester Hydrolysis

Objective: Quantify the steric versus electronic impact on ester stability to predict in vivo half-life. Causality: Base-catalyzed hydrolysis kinetics reveal the extent to which the α-phenyl group's steric bulk overrides the α-fluorine's electrophilic activation.

  • Preparation: Dissolve 0.1 mmol of the target β-amino ester in 1.0 mL of CD₃CN to ensure complete solubility.

  • Initiation: Add 1.0 mL of 100 mM carbonate buffer (pH 10.0, prepared in D₂O) to initiate the hydrolysis reaction.

  • Acquisition: Transfer the mixture to an NMR tube. Acquire ¹H-NMR spectra every 10 minutes at 25°C using a 400 MHz spectrometer.

  • Quantification: Integrate the disappearing ester -CH₂- quartet (approx. 4.1 ppm) against the emerging signals of the hydrolyzed product.

  • Self-Validation Check: Monitor the overlaid spectra for an isosbestic point. A clean isosbestic point confirms direct hydrolysis. The absence of vinylic proton signals (typically 6.0–7.0 ppm) validates that α-fluoro elimination (loss of HF) is not occurring as a competing side reaction.

Protocol 2: Optimized SPPS Coupling Workflow

Objective: Achieve >95% coupling efficiency despite the reduced nucleophilicity of the fluorinated β-amine. Causality: The strong -I effect of the fluorine atom heavily deactivates the C3-amine. Standard activation strategies fail; highly reactive uronium salts (HATU) or pre-formed acid fluorides are mandatory to drive the reaction forward[4].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-AA-Wang resin in anhydrous DMF for 30 minutes to maximize surface area accessibility.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash extensively with DMF (5 × 1 min).

  • Activation: In a separate vial, pre-activate the incoming Fmoc-protected amino acid (0.4 mmol, 4 eq) using HATU (0.39 mmol, 3.9 eq) and HOAt (0.4 mmol, 4 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and stir for exactly 2 minutes to form the active ester without promoting racemization.

  • Coupling: Transfer the activated mixture to the resin containing the α-fluoro-β-amino acid sequence. Agitate for 3 hours at room temperature.

  • Self-Validation Check: Perform a Kaiser (ninhydrin) test on a small resin cleavage. A negative result (yellow beads/solution) validates complete coupling. If the test is positive (blue beads), the system dictates an automatic re-coupling using the more reactive amino acid fluoride method rather than repeating the HATU protocol[4].

SPPS Resin Fmoc-AA-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activation Activation Strategy Deprotect->Activation Standard Standard β-AA (EDC/HOBt, 1h) Activation->Standard Fluoro α-Fluoro-β-AA (HATU/HOAt, 3h) Activation->Fluoro Coupling Peptide Bond Formation Standard->Coupling Fluoro->Coupling Cleavage TFA Cleavage Coupling->Cleavage

Comparative SPPS coupling workflow for standard versus alpha-fluorinated beta-amino acids.

References

  • Title: Synthesis and use of amino acid fluorides as peptide coupling reagent Source: Google Patents URL
  • Title: Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives Source: PubMed URL
  • Title: Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI URL
  • Title: Cross-Strand Interactions of Fluorinated Amino Acids in β-Hairpin Constructs Source: Journal of the American Chemical Society URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-amino-2-fluoro-2-phenylpropanoate. As a halogenated aromatic amino acid ester, this compound requires meticulous management to ensure personnel safety, maintain regulatory compliance, and protect the environment. This guide moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory practice.

Core Principle: Hazard-Informed Waste Management

The foundation of safe disposal is a thorough understanding of the substance's chemical properties and associated hazards. Ethyl 3-amino-2-fluoro-2-phenylpropanoate combines several functional groups that dictate its risk profile: a fluorinated carbon center, an aromatic ring, an amine group, and an ethyl ester. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely hazards from structurally analogous compounds.

The presence of the C-F bond suggests high thermal stability, while the amine and phenyl groups are common toxophores. Therefore, this compound must be treated as hazardous waste, with particular attention paid to its potential for skin, eye, and respiratory irritation, as well as its environmental persistence.[1][2]

Table 1: Inferred Hazard Profile and Handling Considerations

Hazard CategoryAssociated Risk & RationaleSafe Handling Practice
Skin & Eye Irritation Aromatic amines and esters are frequently irritants. Direct contact can cause inflammation, redness, and discomfort.[1]Always handle within a fume hood. Wear appropriate gloves and safety goggles to prevent contact.
Respiratory Irritation If in powdered or aerosolized form, inhalation may irritate the respiratory tract.[1]Use engineering controls (fume hood) to minimize exposure. If dust or aerosols are possible, a respirator is required.
Aquatic Toxicity Many complex organic molecules are harmful to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental contamination.[3]Never dispose of this chemical down the drain.[1][4] All waste must be collected for approved disposal.
Chemical Incompatibility The amine group can react with strong acids and oxidizing agents.Segregate waste from incompatible materials, particularly strong acids and oxidizers.[5]

Immediate Safety: Personal Protective Equipment (PPE)

Before handling Ethyl 3-amino-2-fluoro-2-phenylpropanoate for any purpose, including disposal, the correct PPE is mandatory. This is your primary defense against accidental exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecification & Rationale
Eye/Face Protection Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] This protects against splashes and potential dust.
Skin Protection A flame-resistant lab coat is required. Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[1][7] Gloves must be inspected before use and removed properly to avoid skin contact.[2]
Respiratory Protection All handling should occur in a certified chemical fume hood.[8] If engineering controls are insufficient or if a spill occurs outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[2]

Step-by-Step Disposal Protocol: From Bench to Manifest

Adherence to a systematic workflow is critical for safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[3]

Step 1: Waste Segregation at the Point of Generation

The moment a material is deemed waste, it must be managed correctly.

  • Designate a Waste Container: Obtain a clean, dry, and chemically compatible container specifically for halogenated organic waste. Polyethylene or glass containers are typically appropriate.

  • Ensure Compatibility: Do not mix Ethyl 3-amino-2-fluoro-2-phenylpropanoate waste with other waste streams, especially acids, bases, or oxidizers.[3][8] Co-mingling incompatible materials can lead to dangerous reactions.

  • Transfer Waste Safely: Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.[8] Pour liquids carefully to avoid splashes. If the material is a solid, use a scoop or spatula to prevent generating dust.[1]

  • Secure the Container: Keep the waste container securely closed at all times, except when adding waste.

Step 2: Labeling and Accumulation

Proper labeling is an EPA requirement and is crucial for communicating hazards.[8][9]

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled.[8]

  • Complete the Label: Clearly write the full chemical name, "Ethyl 3-amino-2-fluoro-2-phenylpropanoate." Do not use abbreviations or chemical formulas.[8] List all constituents if it is a mixture.

  • Store in a Satellite Accumulation Area (SAA): The container must be stored at or near the point of generation and under the control of the laboratory personnel.[3][9] This designated SAA should be within the line of sight of the operation generating the waste.[9]

Step 3: Emergency Spill Management

Accidents require a swift and correct response to mitigate risk.

  • Alert Personnel: Immediately notify colleagues in the area of the spill.[4]

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE detailed in Table 2.

  • Contain the Spill:

    • For Solid Spills: Gently sweep or scoop the material into a designated waste container, avoiding dust creation.[1][10]

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill pillow).[10] Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with an appropriate solvent and cleaning materials. All cleanup materials (gloves, wipes, absorbent) are also considered hazardous waste and must be placed in the sealed container.

  • Label and Report: Seal and label the container with all spill cleanup materials and report the incident according to your institution's policy.

Final Disposition: The Mandate for Professional Disposal

Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1][4] The only acceptable method is through a licensed professional hazardous waste disposal service.

Causality: Why Incineration is the Likely Pathway Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a halogenated organic compound. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly stable and resistant to natural degradation.[11] The most effective and environmentally sound disposal method for such compounds is high-temperature incineration at a licensed facility.[9][10][12] These incinerators operate at temperatures sufficient to break the C-F bond and are equipped with scrubbers to neutralize harmful acidic gases (like hydrogen fluoride) that are formed during combustion.[10]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Waste Management cluster_disposal Final Disposition A Waste Generation (Point of Origin) B Assess Hazards & Segregation Needs (Consult SDS/Guide) A->B C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Spill Occurs? D->E F Execute Spill Cleanup Protocol E->F Yes G Transfer to Central Accumulation Area (CAA) E->G No F->D H Arrange Professional Pickup (Licensed Vendor) G->H I Transport to Licensed Waste Facility H->I J High-Temperature Incineration with Flue Gas Scrubbing I->J K Document Destruction (Manifest Tracking) J->K

Caption: Decision workflow for the disposal of Ethyl 3-amino-2-fluoro-2-phenylpropanoate.

By adhering to this comprehensive guide, you ensure that the disposal of Ethyl 3-amino-2-fluoro-2-phenylpropanoate is conducted with the highest standards of safety, regulatory integrity, and environmental stewardship.

References

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride. Fisher Scientific.
  • Safety Data Sheet for Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical.
  • Method for removing fluorinated organic compounds from contaminated fluids. Google Patents.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Ethyl 3-phenylpropanoate SDS. ECHEMI.
  • On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI.
  • Safety Data Sheet for Ethyl 2-fluoroacetoacetate. Sigma-Aldrich.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for E-3-(METHYL PHENYL AMINO)-2-PROPENAL. Benchchem.
  • PSFC Halogenated Solvents Standard Operating Procedures. MIT Plasma Science and Fusion Center.
  • Safety Data Sheet for Ethyl 3-phenylpropionate. Fisher Scientific.
  • MSDS of Ethyl 3-amino-3-phenylpropanoate.
  • Halogenated Solvent Cleaners. U.S. Environmental Protection Agency (EPA).
  • How to dispose of industrial solvents that contain F gas. GOV.UK.
  • Safety Data Sheet for Methyl 3-amino-2-fluorobenzoate. SynQuest Labs.
  • Safety Data Sheet for Ethyl 3-Phenylpropionate. TCI Chemicals.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.